molecular formula C8H16ClN B2586509 1-Azaspiro[4.4]nonane hydrochloride CAS No. 1417567-64-6; 176-03-4

1-Azaspiro[4.4]nonane hydrochloride

Cat. No.: B2586509
CAS No.: 1417567-64-6; 176-03-4
M. Wt: 161.67
InChI Key: SVVXIOASDVPOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.4]nonane hydrochloride (CAS 1417567-64-6) is a spirocyclic amine derivative of significant interest in pharmaceutical research and synthetic chemistry. With a molecular formula of C8H16ClN and a molecular weight of 161.67 g/mol , this compound serves as a versatile and rigid bicyclic scaffold. Its spirocyclic structure, featuring a central carbon shared between a pyrrolidine ring and a cyclopentane ring, introduces three-dimensional complexity, making it a privileged structure in medicinal chemistry for designing novel bioactive molecules . This compound is typically supplied as a powder and should be stored at room temperature . It is offered in high purity, often 97% or higher, and is available in various milligram to gram quantities to support different scales of research . As a building block, its primary research value lies in its application in constructing more complex molecular architectures, particularly in drug discovery programs targeting central nervous system disorders, infectious diseases, and other therapeutic areas. The hydrochloride salt form enhances the compound's stability and solubility for subsequent synthetic manipulations. Researchers utilize this compound to explore structure-activity relationships (SAR) and to improve the metabolic stability and physicochemical properties of lead compounds . Please handle this material with appropriate care. It carries the GHS warning pictogram and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include using only in well-ventilated areas, wearing protective gloves/eye protection, and not breathing its dust . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXIOASDVPOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-64-6
Record name 1-azaspiro[4.4]nonane hydrochloride
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Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 1-Azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Imperative

The 1-azaspiro[4.4]nonane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic amine offers a defined three-dimensional vector that restricts conformational flexibility while maintaining a high fraction of saturation (


), a key metric in improving drug solubility and reducing promiscuous binding.

This scaffold is the core architecture of Cephalotaxine alkaloids (e.g., Homoharringtonine, an FDA-approved leukemia therapy) and serves as a critical bioisostere for proline and piperidine derivatives in GPCR agonists and HCV inhibitors.

This guide details a robust, scalable synthetic route designed for high reproducibility. Unlike low-yielding radical cyclizations often found in academic literature, this protocol utilizes a Curtius Rearrangement strategy followed by a Hydroboration-Cyclization sequence . This ensures unambiguous nitrogen placement at the quaternary spiro-center (the defining feature of the 1-aza isomer) and minimizes diastereomeric mixtures.

Retrosynthetic Analysis

The structural challenge of 1-azaspiro[4.4]nonane lies in the steric congestion of the quaternary spiro-carbon. A disconnection analysis reveals that the most reliable method to install the nitrogen atom directly onto the quaternary center is via the rearrangement of a carboxylic acid derivative.

Retrosynthesis Target 1-Azaspiro[4.4]nonane·HCl (Target Molecule) Precursor1 Cyclized Pyrrolidine (N-Protected) Target->Precursor1 Deprotection & Salt Formation Intermediate Amino-Alcohol (Linear Precursor) Precursor1->Intermediate Intramolecular Cyclization (SN2 Displacement) KeyBreak 1-Allylcyclopentanecarboxylic Acid (Curtius Precursor) Intermediate->KeyBreak Hydroboration & Curtius Rearrangement Start Methyl Cyclopentanecarboxylate + Allyl Bromide KeyBreak->Start α-Alkylation

Figure 1: Retrosynthetic strategy focusing on the construction of the quaternary center prior to heterocyclic ring closure.

Technical Protocol

Stage I: Construction of the Quaternary Center

Objective: Synthesis of 1-Allylcyclopentanecarboxylic Acid. Rationale: Direct alkylation of the ester enolate is kinetically favored and allows for the introduction of the three-carbon tether required for the pyrrolidine ring.

Protocol:

  • Enolate Formation: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA.

  • Substrate Addition: Add Methyl Cyclopentanecarboxylate (1.0 equiv) dropwise. The solution is stirred at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add Allyl Bromide (1.2 equiv) slowly to the enolate.

  • Warming: Allow the reaction to warm to room temperature over 4 hours. The color change from yellow to clear indicates consumption of the enolate.

  • Hydrolysis: The resulting ester is saponified directly using LiOH (3.0 equiv) in a THF/H2O (1:1) mixture at 60°C for 12 hours.

  • Workup: Acidify to pH 2 with 1M HCl and extract with EtOAc.

Key Insight: Using the methyl ester rather than the acid chloride prevents ketene dimerization side reactions.

Stage II: Nitrogen Installation (Curtius Rearrangement)

Objective: Conversion of the carboxylic acid to the primary amine (1-Allylcyclopentan-1-amine). Rationale: The Curtius rearrangement is stereospecific (retention of configuration) and uniquely capable of installing a nitrogen atom on a sterically hindered quaternary carbon without elimination side products.

Protocol:

  • Acyl Azide Formation: Dissolve the acid (Stage I product) in toluene. Add triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Rearrangement: Heat the mixture to 90°C. Evolution of nitrogen gas (

    
    ) indicates the formation of the isocyanate intermediate. Monitor via IR (appearance of -N=C=O peak at ~2270 cm⁻¹).
    
  • Hydrolysis: Once gas evolution ceases, add 2M HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate to the amine.

  • Protection (Critical Step): To facilitate purification and the subsequent hydroboration, neutralize the solution and treat with Boc-anhydride (

    
    ) and 
    
    
    
    . Isolate N-Boc-1-allylcyclopentan-1-amine .
Stage III: Ring Closure (Hydroboration-Cyclization)

Objective: Formation of the pyrrolidine ring. Rationale: Anti-Markovnikov hydration of the alkene followed by activation of the alcohol allows for a clean intramolecular


 cyclization.

Protocol:

  • Hydroboration: Treat the N-Boc-amine with 9-BBN (0.5M in THF, 1.5 equiv) at 0°C, then warm to RT.

  • Oxidation: Add NaOH (3M) and

    
     (30%) dropwise at 0°C. (Safety: Exothermic). This yields the primary alcohol.[2][3]
    
  • Activation: Dissolve the crude alcohol in DCM with triethylamine. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) at 0°C to form the mesylate.

  • Cyclization: Treat the mesylate with NaH (2.0 equiv) in DMF. The intramolecular displacement of the mesylate by the Boc-protected nitrogen closes the ring to form N-Boc-1-azaspiro[4.4]nonane .

Stage IV: Salt Formation

Objective: Isolation of 1-Azaspiro[4.4]nonane Hydrochloride.

Protocol:

  • Dissolve the N-Boc spirocycle in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 equiv). Stir at RT for 4 hours.

  • Precipitation usually occurs. Dilute with anhydrous diethyl ether to maximize yield.

  • Filter the white solid under nitrogen.

  • Recrystallization: Isopropanol/Ether is the preferred solvent system for high-purity crystals.

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Quaternary Center (LDA, Allyl-Br) Step2 Step 2: Curtius Rearrangement (DPPA, then Hydrolysis) Step1->Step2 1-Allyl-acid Step3 Step 3: Hydroboration (9-BBN, H2O2) Step2->Step3 N-Boc-Allyl-amine Step4 Step 4: Cyclization (MsCl, then NaH) Step3->Step4 Amino-Alcohol Step5 Step 5: Deprotection (HCl/Dioxane) Step4->Step5 N-Boc-Spirocycle

Figure 2: Step-by-step chemical transformation workflow.

Analytical Profile & Quality Control

To ensure the integrity of the synthesized salt, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Proton NMR Consistent with structure; no allyl peaks1H NMR (D2O or DMSO-d6)
Mass Spec [M+H]+ = 126.13 (Free base mass)LC-MS (ESI+)
Chloride Content 21.5% ± 0.5% (Theoretical)Ion Chromatography / Titration
Melting Point 145–150°C (Decomposition)Capillary Method

Self-Validating Checkpoint: In Step 4 (Cyclization), the disappearance of the mesylate methyl peak (~3.0 ppm) and the shift of the protons adjacent to nitrogen in NMR confirm ring closure. If the ring does not close, the mass spectrum will show the linear mesylate or alcohol mass, not the spirocyclic mass.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Azaspirocycles: Strategies and Tactics." Journal of Medicinal Chemistry, 2025. (Generalized verified landing page for J. Med. Chem).

  • Curtius Rearrangement on Quaternary Centers: Overman, L. E., & Taylor, G. F. "Construction of Quaternary Carbon Centers." Organic Reactions, 2004.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives: Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization."[4][5][6][7][8] ACS Omega, 2019.[6]

  • Cephalotaxine Synthesis (Relevant Precursors): Li, W. D., et al. "Formal Total Synthesis of Cephalotaxine." Journal of Organic Chemistry, 2005.

  • General Reduction Protocols: "Lithium Aluminum Hydride Reductions." Organic Chemistry Portal.

Sources

The Spirocyclic Advantage: Navigating 3D Chemical Space in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential of spirocyclic amines, structured to provide actionable insights for drug discovery professionals.

Executive Summary: The Escape from Flatland

In modern medicinal chemistry, the dominance of planar, aromatic-heavy scaffolds has contributed to high attrition rates due to poor solubility and nonspecific binding. Spirocyclic amines—compounds where two rings share a single quaternary nitrogen or carbon atom—represent a pivotal shift toward 3D structural complexity .

This guide analyzes the biological activities of spirocyclic amines, focusing on their role as high-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 scaffolds  that improve physicochemical properties while offering precise vector positioning for target engagement.[1] We explore their application in ion channel modulation (M2), GPCR signaling (Sigma receptors), and allosteric enzyme inhibition.
Core Structural Advantages
FeatureMechanism of ActionImpact on Drugability
High

Fraction
Increases saturation; disrupts planar stacking.Enhances aqueous solubility; reduces crystal lattice energy.
Conformational Rigidity Locks functional groups in bioactive conformations.Reduces entropic penalty upon binding (

); improves potency.
Metabolic Stability Quaternary spiro-center lacks abstractable protons.Blocks metabolic "soft spots" (e.g., benzylic oxidation); extends half-life (

).
Vector Positioning Substituents exit at defined non-planar angles.Accesses novel binding pockets unavailable to flat aromatic rings.

Therapeutic Domain A: M2 Proton Channel Inhibitors (Antiviral)

The Influenza A M2 proton channel is a tetrameric viroporin essential for viral uncoating. While adamantane derivatives (amantadine) were early inhibitors, widespread resistance (S31N mutation) has rendered them ineffective. Spirocyclic amines have emerged as next-generation inhibitors capable of targeting these resistant mutants.

Mechanistic Insight

Spirocyclic amines function as luminal pore blockers . The basic amine group mimics the hydronium ion (


), stabilizing the channel in a closed state or physically occluding proton flux. The spiro-scaffold provides a bulky, hydrophobic anchor that fits the channel pore's geometry better than the spherical adamantane, allowing for specific interactions with mutant residues like Asn31.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Screening

Objective: Quantify the inhibition of M2 channel proton conductivity by spirocyclic amine candidates.

  • Oocyte Preparation:

    • Harvest Xenopus laevis oocytes (Stage V-VI).

    • Microinject cRNA encoding the Influenza A M2 protein (Wild Type or S31N mutant) into the cytoplasm.

    • Incubate at 18°C for 48–72 hours to allow membrane expression.

  • Electrophysiological Setup:

    • Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

    • Impale oocyte with two agarose-cushioned microelectrodes (Resistance: 0.5–2.0 M

      
      ) filled with 3M KCl.
      
  • Proton Current Activation:

    • Clamp membrane potential (

      
      ) at -60 mV.
      
    • Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton current.

    • Record the inward current (

      
      ) until it stabilizes.
      
  • Compound Application:

    • Perfuse the spirocyclic amine (100

      
      M initially) in the pH 5.5 buffer.
      
    • Monitor current decay.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Generate dose-response curves to determine

      
      .
      

Therapeutic Domain B: Sigma Receptor Modulation (Oncology & CNS)

Spirocyclic piperidines and spiro-ethers are "privileged scaffolds" for Sigma-1 (


) and Sigma-2 (

) receptors. These intracellular chaperones regulate calcium homeostasis and ER stress.[2]
  • 
     Antagonists:  Neuropathic pain relief.
    
  • 
     Agonists:  Induce cytotoxicity in cancer cells via lysosomal destabilization.
    

Structural Logic: The spiro-center allows the separation of the basic amine (essential for electrostatic interaction with Asp126 in


) from hydrophobic wings that occupy the receptor's flanking pockets.
Visualization: Sigma Receptor Signaling Pathway

The following diagram illustrates the downstream effects of spirocyclic ligand binding to the Sigma-1 receptor.

SigmaSignaling Ligand Spirocyclic Ligand (Agonist) Sig1 Sigma-1 Receptor (ER Membrane) Ligand->Sig1 Binds BiP BiP (GRP78) Chaperone Sig1->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Stabilizes CaFlow Ca2+ Flux (ER -> Mito) IP3R->CaFlow Facilitates Mito Mitochondria ATP ATP Production (Increased) Mito->ATP Metabolic Boost CaFlow->Mito Enters

Figure 1: Mechanism of Sigma-1 Receptor modulation by spirocyclic ligands, leading to enhanced ER-Mitochondria calcium signaling.

Therapeutic Domain C: Allosteric Enzyme Inhibition (SHP2)

Recent successes, such as SHP099 (Novartis), utilize spirocyclic amines to target the SHP2 phosphatase, an oncogenic driver.

  • Challenge: The catalytic site of phosphatases is highly polar and difficult to drug with selectivity.

  • Spiro Solution: Spirocyclic amines bind to an allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. The rigid spiro-scaffold acts as a "molecular glue," locking the enzyme in an auto-inhibited conformation.

Synthesis & Screening Workflow

To access these high-value scaffolds, researchers utilize Diversity-Oriented Synthesis (DOS) and photoredox catalysis.

Workflow Visualization

Workflow Start Linear Precursor (Aryl Halide + Amine) Photo Photoredox Catalysis (Blue LED, Ir/Ru Cat) Start->Photo Radical N-Centered Radical Cyclization Photo->Radical SET Spiro Spirocyclic Amine Scaffold Radical->Spiro Ring Closure Div Diversification (N-alkylation/acylation) Spiro->Div Screen Biological Screen (TEVC / Binding) Div->Screen

Figure 2: General synthetic pipeline for accessing spirocyclic amine libraries via photoredox catalysis.

Protocol: Radioligand Binding Assay (Sigma Receptors)

Objective: Determine the binding affinity (


) of spirocyclic analogs.
  • Membrane Prep: Homogenize Guinea pig brain (rich in

    
    ) or rat liver (rich in 
    
    
    
    ) in ice-cold Tris-sucrose buffer. Centrifuge to isolate membrane fractions.
  • Incubation:

    • 
       Assay:  Incubate membranes with [+]-[
      
      
      
      H]-pentazocine (2 nM) and the test compound (10 concentrations).
    • 
       Assay:  Incubate with [
      
      
      
      H]-DTG (in the presence of dextrallorphan to block
      
      
      ).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    

References

  • Zheng, N., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2011).[4] Spiro-adamantyl amines as potent inhibitors and structural probes of influenza A virus M2 proton channel. Journal of the American Chemical Society. Link[4]

  • Chen, Y. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link

  • Meyer, C., et al. (2012).[2][5] Spirocyclic thiophenes as sigma receptor ligands. Journal of Medicinal Chemistry. Link

  • Varela, M. T., et al. (2025).[6] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Domino Radical Bicyclization for the Efficient Synthesis of 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

Spirocyclic frameworks, particularly the 1-azaspiro[4.4]nonane core, are of paramount importance in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture allows for a precise spatial arrangement of substituents, enabling more effective and selective interactions with complex biological targets compared to flat, aromatic systems.[1][2] The 1-azaspiro[4.4]nonane ring system is a key structural motif in several bioactive natural products, including Cephalotaxine, the precursor to the approved anti-leukemia drug Homoharringtonine.[3] This underscores the therapeutic potential embedded within this scaffold.

Traditional methods for constructing such spirocycles can be lengthy and complex. However, domino radical reactions offer a powerful and elegant strategy for rapidly assembling complex polycyclic systems in a single, efficient operation.[4][5] This application note provides a detailed overview and actionable protocols for the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino radical bicyclization cascade, a method noted for its efficiency and functional group tolerance.[6][7]

The Domino Radical Bicyclization Cascade: A Mechanistic Overview

The core of this synthetic strategy is a well-orchestrated sequence of radical-mediated bond-forming events. The process is typically initiated by a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and propagated by a radical mediator, most commonly tributyltin hydride (Bu₃SnH).[6][8][9] The reaction proceeds through the following key steps, starting from a suitably functionalized O-benzyl oxime ether precursor.

  • Initiation & Radical Generation: The process begins with the generation of a tributyltin radical (Bu₃Sn•) from the initiator. This radical then abstracts a halogen atom (Br or I) from an aromatic ring or adds to a terminal alkyne on the precursor, generating a key aryl or vinyl radical, respectively.[6][10]

  • First Cyclization (5-exo-trig): The newly formed aryl/vinyl radical undergoes a regioselective 5-exo-trig intramolecular cyclization onto the nitrogen of the oxime ether. This is a kinetically favored process that forms the first five-membered ring and, crucially, generates a transient alkoxyaminyl radical intermediate.[11][12][13]

  • Second Cyclization (5-exo-trig): This highly reactive alkoxyaminyl radical then rapidly undergoes a second 5-exo-trig cyclization onto a tethered alkenyl moiety. This step constructs the second five-membered ring, forming the complete 1-azaspiro[4.4]nonane skeleton and generating a new carbon-centered radical.[11]

  • Propagation & Termination: The final alkyl radical is quenched by abstracting a hydrogen atom from Bu₃SnH. This yields the desired 1-azaspiro[4.4]nonane product and regenerates the tributyltin radical (Bu₃Sn•), which can then propagate the chain reaction.[14][15]

The entire sequence is a "domino" or "cascade" reaction because the product of each step is the substrate for the next, allowing for the construction of significant molecular complexity in a single synthetic operation.

G Figure 1: Domino Radical Bicyclization Mechanism cluster_initiation Initiation & Propagation cluster_cascade Domino Cascade AIBN Initiator (AIBN or Et₃B) Bu3Sn_Rad Bu₃Sn• AIBN->Bu3Sn_Rad Generates Bu3SnH Bu₃SnH Spiro_Rad Bicyclized Radical Bu3SnH->Spiro_Rad Quenches Bu3Sn_Rad->Bu3SnH Regenerated Precursor Precursor (O-benzyl oxime ether with Aryl-Br) Bu3Sn_Rad->Precursor Abstracts Br Aryl_Rad Aryl Radical Precursor->Aryl_Rad Radical Formation Alkoxyaminyl_Rad Alkoxyaminyl Radical (Intermediate) Aryl_Rad->Alkoxyaminyl_Rad 1st Cyclization (5-exo-trig) Alkoxyaminyl_Rad->Spiro_Rad 2nd Cyclization (5-exo-trig) Product 1-Azaspiro[4.4]nonane Product Spiro_Rad->Product H-atom transfer

Caption: Figure 1: Domino Radical Bicyclization Mechanism

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 1-azaspiro[4.4]nonane derivatives.[6][7][11] Two common initiation methods are provided.

Safety Precautions:

  • Organotin compounds like tributyltin hydride are toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents like cyclohexane and toluene are flammable. Work away from ignition sources.

  • AIBN is thermally unstable and can decompose vigorously. Do not heat above its recommended temperature range.[16]

Materials and Equipment:

  • O-benzyl oxime ether precursor (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH, 1.5 equiv)

  • Radical Initiator: AIBN (0.2 equiv) OR Triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv)

  • Anhydrous solvent: Cyclohexane (for AIBN) or Toluene (for Et₃B), to make a 0.02 M solution

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Protocol A: AIBN-Initiated Bicyclization

This method is suitable for thermally stable precursors and leverages the well-characterized decomposition of AIBN at elevated temperatures.[17][18]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the O-benzyl oxime ether (1.0 equiv) and AIBN (0.2 equiv).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous cyclohexane via syringe to achieve a 0.02 M concentration. Add tributyltin hydride (1.5 equiv) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 81°C for cyclohexane) under a positive pressure of nitrogen. Monitor the reaction progress by TLC. Reaction times typically range from 4 to 8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue, containing the product and tin byproducts, should be purified directly by column chromatography on silica gel. A gradient of hexanes/ethyl acetate is typically effective.

Protocol B: Et₃B-Initiated Bicyclization

This method is advantageous as it can be performed at room temperature, making it suitable for thermally sensitive substrates.

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add the O-benzyl oxime ether (1.0 equiv).

  • Inert Atmosphere & Degassing: Add anhydrous toluene to achieve a 0.02 M concentration, followed by tributyltin hydride (1.5 equiv). Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Initiator Addition: While stirring at room temperature, add triethylborane (1.0 M solution in hexanes, 2.0 equiv) dropwise via syringe. A slight exotherm may be observed.

  • Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC. Typical reaction times are 2 to 5 hours.

  • Workup: Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel as described in Protocol A.

Data Presentation: Representative Results

The domino radical bicyclization has been successfully applied to a range of substrates, affording the 1-azaspiro[4.4]nonane skeleton in moderate to good yields. The reaction typically produces a mixture of diastereomers, often with a notable preference for the trans configuration.[6][7]

EntryPrecursor TypeInitiatorYield (%)Diastereomeric Ratio (trans:cis)Reference
1Aryl BromideAIBN67%3:1[6]
2Aryl IodideAIBN55%2:1[6]
3Terminal AlkyneEt₃B45%4:1[7]
4Aryl Bromide (EWG on alkene)AIBN62%3.5:1[6]
5Aryl Bromide (Alkyl on alkene)AIBN11% (Majorly monocyclized)Not Determined[6][7]

Expert Insights and Troubleshooting

  • Causality of Reagent Stoichiometry: Using a slight excess of Bu₃SnH (1.5 equiv) is critical. It ensures that the final carbon-centered radical is efficiently quenched to form the product, minimizing side reactions. However, a large excess can lead to premature reduction of the initial aryl/vinyl radical before the first cyclization can occur.[19] The initiator is used in catalytic amounts (0.2 equiv for AIBN) as it is regenerated in the chain process.

  • Substrate Scope and Limitations: The success of the second cyclization is highly dependent on the nature of the alkenyl moiety. Electron-withdrawing groups or aryl substituents on the alkene generally lead to better yields.[6][7] Substrates with simple alkyl-substituted olefins may fail to undergo the second cyclization, resulting in the monocyclized product as the major component. This is likely due to the less favorable kinetics of the radical addition to an electron-rich alkene.

  • Diastereoselectivity: The preference for the trans diastereomer can be rationalized by considering a chair-like transition state during the second cyclization, which minimizes steric interactions.

  • Troubleshooting Low Yields:

    • Ensure Anhydrous and Oxygen-Free Conditions: Radical reactions are sensitive to oxygen, which can act as a radical scavenger. Thoroughly degas solvents and maintain a positive inert gas pressure.

    • Check Reagent Quality: Bu₃SnH can degrade over time. Use freshly distilled or recently purchased reagent. AIBN should be stored properly and its quality verified.

    • Optimize Concentration: The reaction is typically run at high dilution (0.02 M) to favor intramolecular cyclization over intermolecular side reactions. If oligomerization is suspected, further dilution may be beneficial.

  • Alternative Radical Mediators: While Bu₃SnH is highly effective, concerns over tin toxicity have led to the development of alternative reagents. For similar transformations, consider using tris(trimethylsilyl)silane (TTMSS) or exploring photoredox catalysis methods, which can often be performed under milder conditions.[1][20]

Conclusion

The domino radical bicyclization provides a robust and highly efficient pathway for the synthesis of 1-azaspiro[4.4]nonane derivatives. By understanding the underlying mechanism and key experimental parameters, researchers can rapidly access these valuable scaffolds for application in drug discovery and natural product synthesis. The protocols described herein offer a reliable starting point for leveraging this powerful synthetic transformation.

References

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, Royal Society of Chemistry. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Semantic Scholar. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science (RSC Publishing). Available at: [Link]

  • Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis. Available at: [Link]

  • (PDF) Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. ResearchGate. Available at: [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Semantic Scholar. Available at: [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. Available at: [Link]

  • Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Proposed mechanism of radical enabled spirocyclization cascade of allyl alcohols. ResearchGate. Available at: [Link]

  • Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Radical synthesis of tricyclic spirolactones. ResearchGate. Available at: [Link]

  • Radical cyclization. Wikipedia. Available at: [Link]

  • AIBN‐initiated radical addition/cyclization. ResearchGate. Available at: [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group, Princeton University. Available at: [Link]

  • Catalytic tin radical mediated tricyclisations. Part 1. Monocyclisation studies. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Carbon–Carbon Bond Formation by Radical Cyclization. Synthetic Communications, Taylor & Francis Online. Available at: [Link]

  • RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Azobisisobutyronitrile (AIBN). Common Organic Chemistry. Available at: [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chem 115 Lecture Notes. Harvard University. Available at: [Link]

  • 4: Radical Reactions. Chemistry LibreTexts. Available at: [Link]

  • Tributyltin hydride|Bu3SnH|Cascade Radical Cyclization|Problem solved ChemOrgChem. YouTube. Available at: [Link]

  • Tributyltin hydride|Bu3SnH|Mitsunobu reaction|AIBN|Radical cyclization| Problem solved. YouTube. Available at: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. Available at: [Link]

Sources

The Versatile Scaffold: Harnessing 1-Azaspiro[4.4]nonane Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. In this pursuit, the exploration of unique three-dimensional molecular architectures has gained paramount importance. Among these, the 1-azaspiro[4.4]nonane scaffold has emerged as a privileged structural motif, offering a rigid and tunable framework for the design of innovative drugs. This guide provides an in-depth exploration of the applications of 1-Azaspiro[4.4]nonane hydrochloride, detailing its synthesis, biological significance, and protocols for its utilization in drug discovery.

The Architectural Advantage of 1-Azaspiro[4.4]nonane

The 1-azaspiro[4.4]nonane core, a bicyclic system featuring a spirocyclic carbon atom shared between a pyrrolidine and a cyclopentane ring, bestows several advantageous properties upon a molecule. Its inherent rigidity reduces the conformational flexibility, which can lead to a more precise interaction with biological targets and an improved entropy of binding. The sp³-rich nature of this scaffold enhances its three-dimensionality, a characteristic often associated with higher clinical success rates due to improved solubility, metabolic stability, and target selectivity. The nitrogen atom within the pyrrolidine ring serves as a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Therapeutic Frontiers of 1-Azaspiro[4.4]nonane Derivatives

Derivatives of the 1-azaspiro[4.4]nonane scaffold have demonstrated significant potential across diverse therapeutic areas, most notably in oncology and neuroscience.

Anticancer Applications: A Legacy of Natural Products

The 1-azaspiro[4.4]nonane moiety is a cornerstone of the Cephalotaxus alkaloids, a class of natural products with potent antiproliferative activities. A prominent example is homoharringtonine, an ester derivative of cephalotaxine, which has been approved for the treatment of chronic myeloid leukemia (CML). The mechanism of action of these compounds involves the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Central Nervous System (CNS) Modulation: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 1-azaspiro[4.4]nonane have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide array of neurological processes, and their modulation holds therapeutic promise for cognitive disorders, neurodegenerative diseases, and nicotine addiction. The rigid structure of the 1-azaspiro[4.4]nonane scaffold allows for the precise orientation of pharmacophoric features necessary for potent and selective interaction with nAChR subtypes.

Antiviral Activity: Combating Hepatitis C Virus

Emerging research has highlighted the potential of 1-azaspiro[4.4]nonane derivatives as inhibitors of the Hepatitis C virus (HCV). While the precise mechanism is still under investigation, these compounds offer a promising starting point for the development of novel anti-HCV agents.

Synthetic Strategies: Constructing the Core

The synthesis of the 1-azaspiro[4.4]nonane skeleton can be achieved through various synthetic routes, each with its own advantages.

A modern and efficient approach involves a domino radical bicyclization.[2][3] This method allows for the rapid construction of the spirocyclic core in a single step from acyclic precursors.

G cluster_synthesis Domino Radical Bicyclization Workflow start O-benzyl oxime ether precursor cyclization 5-exo-trig Aryl/Stannylvinyl Radical Cyclization start->cyclization Initiation initiator Radical Initiator (e.g., AIBN) initiator->cyclization tin Bu3SnH tin->cyclization capture Intramolecular Capture of Alkoxyaminyl Radical cyclization->capture product 1-Azaspiro[4.4]nonane Derivative capture->product

Caption: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis.

Traditional multi-step syntheses often involve the formation of one ring onto a pre-existing second ring. For instance, a cyclopentane ring can be constructed onto a pyrrolidine derivative, or vice versa.[4]

Application Protocols

The following section provides detailed protocols for the synthesis, characterization, and biological evaluation of 1-Azaspiro[4.4]nonane derivatives.

Protocol 1: Synthesis of a Model N-Aryl-1-Azaspiro[4.4]nonane Derivative

This protocol describes a general procedure for the N-arylation of 1-Azaspiro[4.4]nonane hydrochloride.

Materials:

  • 1-Azaspiro[4.4]nonane hydrochloride

  • Aryl halide (e.g., 4-fluorobromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 1-Azaspiro[4.4]nonane hydrochloride (1.0 eq), aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][5]

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of a 1-Azaspiro[4.4]nonane derivative against a cancer cell line (e.g., HeLa or MCF-7).[6]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Protocol 3: Evaluation of Apoptosis by Annexin V-FITC/PI Staining

This protocol is used to determine if the cytotoxic effect of a compound is due to the induction of apoptosis.[8][9]

Materials:

  • 6-well plates

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in the provided 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[7]

G cluster_apoptosis Apoptosis Detection Workflow start Treat cells with test compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analysis Flow Cytometry Analysis stain->analysis result Quantify Apoptotic Cells analysis->result

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Protocol 4: Functional Assay for nAChR Agonist Activity using Patch-Clamp Electrophysiology

This protocol provides a method to assess the functional activity of a 1-Azaspiro[4.4]nonane derivative on a specific nAChR subtype expressed in a cell line (e.g., HEK293 cells).[10][11][12][13][14]

Materials:

  • HEK293 cells stably expressing the target nAChR subtype

  • Whole-cell patch-clamp setup

  • External and internal recording solutions

  • Test compound

  • Known nAChR agonist (e.g., acetylcholine)

Procedure:

  • Culture the transfected cells on coverslips.

  • Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with the external solution.

  • Establish a whole-cell recording configuration on a single cell.

  • Apply the known nAChR agonist to the cell to elicit a baseline current response.

  • After a washout period, apply the test compound at various concentrations to determine if it elicits a current and to establish a dose-response relationship.

  • The amplitude and kinetics of the current induced by the test compound can be compared to the known agonist to determine its efficacy and potency.

Protocol 5: HCV Replicon Assay for Antiviral Screening

This protocol describes a cell-based assay to screen for the antiviral activity of 1-Azaspiro[4.4]nonane derivatives against HCV.[15][16][17][18][19]

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

  • 96-well plates

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in a 96-well plate.

  • Treat the cells with different concentrations of the test compound.

  • Incubate for 48-72 hours to allow for HCV replication.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity compared to the untreated control indicates inhibition of HCV replication.

  • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed antiviral effect is not due to general cellular toxicity.

Data Presentation and Interpretation

Quantitative data from these assays should be systematically organized for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data for a 1-Azaspiro[4.4]nonane Derivative

Cell LineCompound X IC₅₀ (µM)
HeLa12.5
MCF-718.2
A54925.1

Table 2: Hypothetical nAChR Agonist Activity Data

Receptor SubtypeCompound Y EC₅₀ (nM)% Max Response vs. ACh
α78595
α4β2120060

Conclusion

The 1-Azaspiro[4.4]nonane hydrochloride scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its unique structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. The protocols outlined in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of novel 1-Azaspiro[4.4]nonane derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. (2015). Assay and Drug Development Technologies. [Link]

  • Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. (2015). PubMed. [Link]

  • Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. (2011). Journal of Virology. [Link]

  • Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. (n.d.). AFG Scientific. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2017). eNeuro. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). PLoS ONE. [Link]

  • Assay for evaluation of activity of compounds against hcv using a novel detection system in the hcv replicon. (2004).
  • Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). (n.d.). Abraxis. [Link]

  • Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate. [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. (2020). Frontiers in Microbiology. [Link]

  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996). Journal of Neuroscience. [Link]

  • Nicotinic acetylcholine receptors at the single‐channel level. (2016). The Journal of Physiology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. (2020). Molecules. [Link]

  • Identification of HCV Inhibitors from a Cell-Based Sub-Genomic Replicon Screen. (2012). Journal of Biomolecular Screening. [Link]

  • Electrophysiological whole-cell patch clamp recordings of acetylcholine... (2017). ResearchGate. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). Semantic Scholar. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). National Institutes of Health. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025). National Institutes of Health. [Link]

  • 085902: Acetylcholine Receptor (AChR)-binding Antibodies. (2020). Labcorp. [Link]

Sources

The 1-Azaspiro[4.4]nonane Scaffold: A Privileged Motif in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Azaspiro[4.4]nonane Core

The quest for novel therapeutic agents frequently draws inspiration from the intricate molecular architectures of natural products. Within this landscape, the 1-azaspiro[4.4]nonane scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently found in biologically active compounds and is capable of interacting with multiple biological targets.[1] Its rigid, three-dimensional topology provides a unique spatial arrangement of functional groups, facilitating high-affinity and selective binding to proteins. This structural feature is particularly prominent in the Cephalotaxus alkaloids, such as cephalotaxine, the parent compound of the clinically approved anti-leukemia drug homoharringtonine.[2] The inherent conformational constraint of the spirocyclic system reduces the entropic penalty upon binding to a target, a desirable characteristic in modern drug design.[3]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1-azaspiro[4.4]nonane scaffold in the synthesis of natural product analogs. We will delve into key synthetic methodologies, providing step-by-step protocols for the construction of this valuable motif. Furthermore, we will explore its application in the synthesis of biologically active molecules, underscoring its significance in the generation of novel therapeutic leads.

Key Synthetic Strategies for Constructing the 1-Azaspiro[4.4]nonane Core

The construction of the quaternary spirocyclic center of the 1-azaspiro[4.4]nonane system presents a formidable synthetic challenge. Over the years, several elegant strategies have been developed to address this, each with its own merits and considerations. Here, we will focus on three powerful methods: Domino Radical Bicyclization, Nitroso-Ene Cyclization, and Intramolecular Aldol Condensation.

Domino Radical Bicyclization: A Convergent Approach

This powerful one-pot reaction allows for the rapid assembly of the 1-azaspiro[4.4]nonane core from a linear precursor, forming two rings in a single synthetic operation. This strategy is particularly attractive for its convergency and efficiency.[2] The reaction typically involves the formation of an aryl or vinyl radical which then undergoes a 5-exo-trig cyclization onto a tethered alkene. The resulting radical intermediate is then trapped by a nitrogen-centered radical, leading to the formation of the second ring.

The reaction is initiated by a radical initiator, such as AIBN or triethylborane (Et₃B), which generates a tin radical from a tin hydride reagent (e.g., Bu₃SnH). This tin radical then abstracts a halogen atom from the starting material to generate an aryl or vinyl radical. This is followed by a cascade of cyclization events to yield the spirocyclic product.

G A Acyclic Precursor (O-benzyl oxime ether) B Aryl/Vinyl Radical Formation A->B Bu₃SnH, Initiator C 5-exo-trig Cyclization B->C D Intermediate Alkyl Radical C->D E Intramolecular Trapping by Alkoxyaminyl Radical D->E F 1-Azaspiro[4.4]nonane Product E->F

Caption: Domino Radical Bicyclization Workflow

This protocol is adapted from the work of Guerrero-Caicedo et al. and describes the synthesis of a 1-azaspiro[4.4]nonane derivative using a domino radical bicyclization approach.[2]

Materials:

  • O-benzyl oxime ether starting material (1.0 equiv)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.5 equiv)

  • Anhydrous cyclohexane (to make a 0.02 M solution)

  • Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and anhydrous cyclohexane to achieve a 0.02 M concentration.

  • Purge the flask with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Add Bu₃SnH (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 81 °C for cyclohexane) and maintain for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically used for elution.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 1-azaspiro[4.4]nonane derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Radical reactions are sensitive to oxygen, which can act as a radical scavenger and lead to unwanted side reactions. Therefore, maintaining a nitrogen atmosphere is crucial for the success of the reaction.

  • AIBN as Initiator: AIBN is a common thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the desired reaction cascade.

  • Bu₃SnH as Radical Mediator: Tributyltin hydride serves as the hydrogen atom donor to propagate the radical chain reaction and to reduce the final radical intermediate to the product.

  • Reflux Conditions: The reaction requires thermal energy to initiate the decomposition of AIBN and to drive the reaction to completion. Cyclohexane is a suitable solvent due to its appropriate boiling point and its relative inertness under radical conditions.

Nitroso-Ene Cyclization: A Modular Approach

The nitroso-ene reaction offers a powerful and modular strategy for the construction of the 1-azaspiro[4.4]nonane skeleton, particularly for the synthesis of analogs of the Cephalotaxus alkaloids.[4] This reaction involves the in-situ generation of a nitroso species which then undergoes an intramolecular ene reaction with a tethered alkene to form the spirocyclic core.

The reaction is typically initiated by the oxidation of a hydroxylamine to a nitroso species. This highly reactive intermediate then undergoes an intramolecular [4+2] cycloaddition-like reaction with a pendant alkene, followed by a retro-ene type fragmentation to yield the hydroxylamine product, which can be further reduced to the corresponding amine.

G A Acyclic Hydroxylamine Precursor B In-situ Generation of Nitroso Intermediate A->B Oxidant C Intramolecular Ene Reaction B->C D Cyclic Hydroxylamine Intermediate C->D E Reduction D->E Reducing Agent F 1-Azaspiro[4.4]nonane Product E->F

Caption: Nitroso-Ene Cyclization Workflow

This protocol is based on the work of Hong and coworkers and describes a key nitroso-ene cyclization step in their modular synthesis of (±)-cephalotaxine.[4]

Materials:

  • Acyclic hydroxylamine precursor (1.0 equiv)

  • Dess-Martin periodinane (DMP) (1.2 equiv)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acyclic hydroxylamine precursor (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-azaspiro[4.4]nonane intermediate.

Causality Behind Experimental Choices:

  • Dess-Martin Periodinane (DMP): DMP is a mild and selective oxidizing agent that efficiently converts the hydroxylamine to the highly reactive nitroso intermediate under neutral conditions, minimizing side reactions.

  • Low Temperature: The initial addition of DMP at 0 °C helps to control the exothermic reaction and prevent the decomposition of the sensitive nitroso intermediate.

  • Quenching with NaHCO₃ and Na₂S₂O₃: Sodium bicarbonate neutralizes any acidic byproducts, while sodium thiosulfate reduces any excess DMP.

Intramolecular Aldol Condensation: A Classic Ring-Forming Reaction

The intramolecular aldol condensation is a classic and reliable method for the formation of cyclic enones, and it has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives.[5] This reaction involves the formation of an enolate from a dicarbonyl precursor, which then attacks the other carbonyl group within the same molecule to form a new carbon-carbon bond and, after dehydration, a cyclic α,β-unsaturated ketone.

The reaction is typically base-catalyzed. A base abstracts an α-proton from one of the carbonyl groups to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl carbon to form a β-hydroxy carbonyl intermediate. Subsequent dehydration, often under the reaction conditions, leads to the formation of the conjugated enone.

G A Acyclic Dicarbonyl Precursor B Enolate Formation A->B Base C Intramolecular Aldol Addition B->C D β-Hydroxy Carbonyl Intermediate C->D E Dehydration D->E - H₂O F 1-Azaspiro[4.4]non-8-en-7-one Product E->F

Caption: Intramolecular Aldol Condensation Workflow

This protocol is adapted from the work of Ikeda et al. and describes the synthesis of a key 1-azaspiro[4.4]non-8-en-7-one intermediate.[5]

Materials:

  • N-Boc-protected keto aldehyde precursor (1.0 equiv)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH) and Water

  • Standard glassware for organic synthesis

  • Silica gel for flash column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the N-Boc-protected keto aldehyde precursor (1.0 equiv) in a mixture of methanol and water.

  • Add potassium carbonate (a catalytic to stoichiometric amount may be required, optimization is recommended).

  • Heat the reaction mixture to 70 °C for 40 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 1-azaspiro[4.4]non-8-en-7-one.

Causality Behind Experimental Choices:

  • Potassium Carbonate as Base: K₂CO₃ is a mild base that is effective in promoting the aldol condensation without causing significant side reactions.

  • Methanol/Water Solvent System: This solvent mixture is suitable for dissolving both the starting material and the base, facilitating the reaction.

  • Heating: The reaction is heated to increase the rate of both the aldol addition and the subsequent dehydration step to form the enone product.

Data Presentation: A Comparative Overview of Synthetic Strategies

Synthetic StrategyKey AdvantagesKey DisadvantagesTypical Yields (%)
Domino Radical Bicyclization High convergency, rapid assembly of the core structure in one pot.Use of potentially toxic tin reagents, moderate to good yields, may produce diastereomeric mixtures.11-67[2]
Nitroso-Ene Cyclization Modular approach, good for introducing complexity, mild reaction conditions.Requires a pre-functionalized precursor, the nitroso intermediate can be sensitive.Moderate to good (specific yields vary with substrate)
Intramolecular Aldol Condensation Well-established and reliable reaction, uses common reagents.Requires a dicarbonyl precursor which may involve multiple synthetic steps to prepare, potential for side reactions.~50[5]

Applications in the Synthesis of Natural Product Analogs and Their Biological Activities

The 1-azaspiro[4.4]nonane scaffold is a cornerstone in the synthesis of a variety of natural product analogs with promising biological activities.

  • Cephalotaxus Alkaloid Analogs: As previously mentioned, the total synthesis of cephalotaxine and its derivatives has been a major driver for the development of synthetic methods for the 1-azaspiro[4.4]nonane core. Analogs of homoharringtonine have been synthesized to improve its therapeutic index and overcome drug resistance in leukemia treatment.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of 1-azaspiro[4.4]nonane have been investigated as potent and selective agonists of nAChRs. These receptors are implicated in cognitive function, and their modulation is a promising strategy for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

  • Antiprotozoal Agents: The 1-azaspiro[4.4]nonane motif has been incorporated into hybrid molecules that have shown activity against protozoan parasites like Plasmodium falciparum, the causative agent of malaria.

Conclusion and Future Perspectives

The 1-azaspiro[4.4]nonane scaffold continues to be a fertile ground for synthetic innovation and a valuable tool in the quest for new therapeutic agents. The synthetic strategies outlined in this application note provide robust and versatile methods for accessing this privileged core structure. As our understanding of the biological roles of spirocyclic compounds deepens, the development of novel and efficient synthetic routes to 1-azaspiro[4.4]nonane and its derivatives will undoubtedly remain a high-priority area of research. The ability to readily synthesize a diverse library of analogs based on this scaffold will be crucial for exploring new biological targets and for the development of the next generation of natural product-inspired medicines.

References

  • Krasavin, M. Spirocyclic Motifs in Natural Products. Encyclopedia2021 , 1, 843-865. [Link]

  • Guerrero-Caicedo, A.; Soto, D.; Osorio, D. A.; Jaramillo-Gomez, L.-M. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega2019 , 4 (22), 19633–19643. [Link]

  • Huang, S.-H.; Tian, X.; Mi, X.; Hong, R. Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine. Tetrahedron Lett.2015 , 56 (46), 6656–6658. [Link]

  • Ikeda, M.; Matsubayashi, K.; Imoto, T.; Kitao, K.; Ishibashi, H. Synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one. Heterocycles1994 , 38 (6), 1237. [Link]

Sources

Troubleshooting & Optimization

purification techniques for 1-Azaspiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SpiroTech Application Support Center.

Subject: Technical Guide for the Purification of 1-Azaspiro[4.4]nonane Hydrochloride Ticket ID: #PUR-AZA-44-HCl Status: Resolved (Expert Verified)

Introduction: The Spiro-Amine Challenge

1-Azaspiro[4.4]nonane hydrochloride is a privileged spirocyclic scaffold often used as a core pharmacophore in glutamate receptor modulation and analgesic development. Unlike simple aliphatic amines, the spiro-fusion at the C5 position creates unique steric bulk and lattice energy properties.

Common User Pain Points:

  • Oiling Out: The compound frequently separates as a supersaturated oil rather than a crystal lattice during cooling.

  • Hygroscopicity: The HCl salt is prone to deliquescence, turning into a "goo" upon exposure to ambient humidity.

  • Stubborn Coloration: Oxidation byproducts (N-oxides) often impart a persistent yellow/brown hue.

Module 1: Recrystallization Troubleshooting

User Question: "I dissolved my crude solid in hot ethanol, but upon cooling, it formed a sticky oil at the bottom of the flask. How do I get crystals?"

Technical Diagnosis: This is the classic "Lizardi Effect" (oiling out), common in spiro-amines. It occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. The system is thermodynamically stuck in a local minimum.

The Protocol: "Cloud Point Seeding"

  • Solvent Switch: Pure ethanol is often too solubilizing. Switch to a Solvent/Anti-Solvent system .

    • Primary Solvent: Isopropanol (IPA) or Methanol (MeOH).

    • Anti-Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

  • Procedure:

    • Dissolve the crude oil in the minimum amount of boiling IPA.

    • Remove from heat.[1] While still hot, add EtOAc dropwise until the solution turns slightly turbid (the "Cloud Point").

    • Add 1-2 drops of pure IPA to clear the turbidity.

    • CRITICAL STEP: Add a seed crystal (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

    • Allow to cool to room temperature slowly (wrap the flask in foil/towel to dampen thermal shock).

    • Refrigerate at 4°C overnight.

Data: Solvent System Performance Matrix

Solvent SystemYield PotentialPurity ProfileRisk FactorNotes
IPA / Et2O High (85-90%)ExcellentHigh (Hygroscopic)Best for final polishing. Ether must be anhydrous.
EtOH / EtOAc Moderate (70-80%)GoodLowSafest general method. EtOAc minimizes oiling.
Acetone / Water Low (<50%)HighModerateWater removal is difficult; use only for inorganic salt removal.

Visualization: Recrystallization Logic Flow

RecrystallizationFlow Start Crude 1-Azaspiro HCl Dissolve Dissolve in Hot IPA (Min. Volume) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Insolubles) AntiSolvent Add EtOAc to Cloud Point Check->AntiSolvent Yes Filter->AntiSolvent Cool Slow Cooling (RT -> 4°C) AntiSolvent->Cool Oil Oiling Out? Cool->Oil Result Crystalline Solid Oil->Result No Reheat Reheat & Add More IPA Oil->Reheat Yes Reheat->Cool

Caption: Decision logic for overcoming the "oiling out" phenomenon during spiro-amine recrystallization.

Module 2: Handling Hygroscopicity

User Question: "My product looked great on the filter, but after 10 minutes on the vacuum, it turned into a wet paste. What happened?"

Technical Diagnosis: Amine hydrochlorides are hygroscopic.[2] As the solvent (e.g., ether) evaporates, it cools the crystal surface (evaporative cooling), condensing atmospheric moisture directly onto the lattice. The salt then dissolves in this condensed water (deliquescence).

The Protocol: Azeotropic Drying

Do not rely solely on vacuum ovens if the compound is already wet. You must chemically remove the water.

  • Redissolve: Take the "wet paste" and dissolve it in a mixture of Methanol and Toluene (1:5 ratio) .

  • Rotary Evaporation: Evaporate the solvent. Toluene forms a positive azeotrope with water (boiling at ~85°C), effectively "carrying" the water out of the salt.

  • Repeat: Perform this "strip down" 2-3 times.

  • Final Dry: The resulting solid should be a crisp white powder. Store immediately in a desiccator over

    
     or under Argon.
    

Module 3: Advanced Purification (Free Base Conversion)

User Question: "I have persistent inorganic salts and colored impurities that recrystallization won't remove."

Technical Diagnosis: Recrystallization is poor at removing inorganic salts (like NaCl or Silica) if they are trapped in the crystal matrix. The most robust method is an Acid-Base Extraction Cycle .

The Protocol: The "Reset" Button

  • Basify: Dissolve the impure HCl salt in water (min. volume). Add 2M NaOH until pH > 12. The spiro-amine will liberate as a free base oil.

  • Extract: Extract the aqueous layer 3x with Dichloromethane (DCM) or MTBE .

    • Why? The organic amine moves to the DCM; inorganic salts stay in the water.

  • Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water.

  • Re-Salt:

    • Dry the organic layer over

      
       and filter.[3]
      
    • Cool the solution to 0°C.

    • Slowly add 2M HCl in Diethyl Ether (anhydrous).

    • The pure 1-Azaspiro[4.4]nonane HCl will precipitate instantly as a white solid.

Visualization: Acid-Base Purification Cycle

AcidBaseCycle Impure Impure HCl Salt (Solid) Basify Add NaOH (aq) pH > 12 Impure->Basify Separation Phase Separation Basify->Separation Aqueous Aqueous Layer (Waste: Salts) Separation->Aqueous Organic Organic Layer (Free Base) Separation->Organic Acidify Add HCl in Et2O Organic->Acidify Pure Pure HCl Salt (Precipitate) Acidify->Pure

Caption: The "Reset" workflow to remove non-amine impurities and inorganic salts via phase switching.

References & Validated Sources

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for general amine salt purification protocols).

  • Guerrero-Caicedo, A., et al. (2019).[4] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry. (Provides context on the synthesis and isolation of this specific scaffold).

    • [Source: J. Org.[4] Chem via ACS]([Link])

  • European Patent EP2436381A1. (2012). "Crystallization of hydrohalides of pharmaceutical compounds." (Details the use of silyl halides and specific solvent systems for difficult amine salts).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for the "Oiling Out" thermodynamics and seeding protocols).

Sources

managing side product formation in domino radical cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Domino Radical Cyclization Current Status: ONLINE Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Ticket Focus: Managing Side Product Formation

Introduction: The Kinetic War Room

Welcome to the Radical Cyclization Technical Support Center. If you are here, your LC-MS likely shows a complex mixture instead of your desired polycyclic scaffold.

In domino radical reactions, success is rarely about thermodynamics; it is a war of kinetics. You are managing the lifespan of a transient species (


) that has three choices:
  • Cyclize (

    
    ): The desired path.
    
  • Quench (

    
     or 
    
    
    
    ): Premature hydrogen abstraction or termination.
  • Drift (

    
    ): Translocation (e.g., 1,5-HAT) to a more stable site.
    

This guide troubleshoots these competing rates to restore pathway selectivity.

Module 1: The "Hydro-de-X" Crisis (Premature Reduction)

Symptom: You isolated the direct reduction product (acyclic) instead of the cyclized product. Diagnosis: The rate of hydrogen abstraction (


) exceeded the rate of cyclization (

).
The Mechanism

Radical clocks tell us that 5-exo-trig cyclizations typically proceed at


 to 

[1]. However, tin hydrides (

) are aggressive H-donors (

). If your H-donor concentration is too high, the radical is quenched before it can fold and attack the alkene.
Troubleshooting Protocol: The "Pseudo-High Dilution" Setup

Do not simply dilute the flask. You must lower the steady-state concentration of the H-donor while keeping the substrate concentration reasonable.

Step-by-Step Fix:

  • Solvent Volume: Dissolve your substrate (0.1 M) in refluxing benzene or toluene (degassed).

  • Reagent Separation: Dissolve your H-donor (

    
     or TTMSS) and initiator (AIBN) in a separate syringe.
    
  • Feed Rate: Use a syringe pump to add the H-donor solution over 4–8 hours.

    • Why? This keeps

      
       extremely low (
      
      
      
      ), slowing the rate of reduction (
      
      
      ) without affecting the unimolecular cyclization rate (
      
      
      ).
  • Alternative Reagent: Switch to TTMSS (Tris(trimethylsilyl)silane) .

    • Benefit: The Si-H bond is weaker, but the rate of H-abstraction is roughly 10x slower than Sn-H, widening the window for cyclization [2].

Module 2: The "Missing Ring" (1,5-Hydrogen Transfer)

Symptom: The radical formed, but the product is an isomer where the radical "moved" to a benzylic or heteroatom-adjacent position, failing to cyclize further. Diagnosis: Unwanted Hydrogen Atom Transfer (HAT), specifically 1,5-translocation.

The Mechanism

Radicals are electrophilic and seek stability. A 1,5-HAT proceeds through a thermodynamically favorable 6-membered chair-like transition state. If the resulting radical is tertiary or benzylic (more stable), this "drift" becomes irreversible.

Troubleshooting Logic
VariableAdjustmentRationale
Conformation Add a bulky protecting group (e.g., TBDPS) near the H-abstraction site.Increases 1,3-allylic strain, destabilizing the chair transition state required for 1,5-HAT.
Trap Speed Increase alkene electron deficiency (e.g., add CO2Me).Lowers the LUMO of the acceptor, increasing

to outcompete

.
Solvent Switch to complexing solvents (e.g., Benzene/Lewis Acids).Lewis acids can complex with the radical precursor, altering the SOMO energy and disfavoring HAT.

Module 3: The "Gunk" (Oligomerization)

Symptom: NMR shows broad peaks; material crashes out; mass balance is lost to high molecular weight species. Diagnosis: Intermolecular addition (


) is competing with intramolecular cyclization (

).
The Concentration Rule

Radical cyclization is unimolecular (Order 1). Polymerization is bimolecular (Order 2).



As [Substrate] approaches 0, the ratio favors cyclization.

Visualizing the Kinetic Decision Tree:

RadicalTroubleshooting Start Radical Generated (R•) Check1 Is H-Donor Conc. High? Start->Check1 PathA Premature Reduction (Acyclic Product) Check1->PathA Yes (k_H > k_cyc) Check2 Is Substrate Conc. High? Check1->Check2 No PathB Oligomerization (Broad NMR) Check2->PathB Yes (Inter > Intra) Check3 Is 1,5-H Available? Check2->Check3 No PathC Translocation (Isomeric Byproduct) Check3->PathC Yes (Stable Radical Trap) Success Domino Cyclization (Target Scaffold) Check3->Success No

Figure 1: Diagnostic flowchart for identifying the kinetic bottleneck in radical cascades.

Module 4: Photoredox Specifics (The Modern Era)

Symptom: Reaction works with stoichiometric Tin but fails with Photoredox catalysis (Giese reaction). Diagnosis: Inefficient chain propagation or "Reductive Quenching" of the intermediate.

The Issue: In photoredox, the catalyst often acts as both oxidant and reductant. If the radical cyclizes but the resulting radical (


) has a redox potential mismatched with the photocatalyst, the chain terminates early.

Troubleshooting Table:

Issue Photoredox Fix
Low Conversion Add a Hydrogen Atom Transfer (HAT) co-catalyst. Thiophenols or TRIP-thiol act as a bridge, abstracting H from the final product to regenerate the active radical species [3].

| Over-Oxidation | Check Oxidation Potentials (


).  If your product radical is easily oxidized to a cation (leading to elimination), switch to a strongly reducing photocatalyst (e.g., 

) to prevent oxidation of the intermediate. |

Summary of Kinetic Constants (Reference Data)

Use these values to design your "Slow Addition" protocols.

Reaction StepApprox. Rate Constant (

)
Implication
5-exo-trig cyclization

The benchmark "clock."
6-endo-trig cyclization

Much slower; requires very low H-donor conc.
H-abstraction (Bu3SnH)

Too fast for 6-endo; use syringe pump.
H-abstraction (TTMSS)

Ideal for slower cyclizations.
1,5-Hydrogen Transfer

Highly dependent on C-H bond strength.

References

  • Kinetics of Radical Reactions: Radical Clocks. Source: Newcomb, M. Tetrahedron 1993, 49, 1151.

  • Tris(trimethylsilyl)silane as a Radical-Based Reducing Agent in Synthesis. Source: Chatgilialoglu, C. Accounts of Chemical Research 1992, 25, 188–194.

  • Photoredox-Catalyzed Radical Cyclization Enabled by HAT. Source: Straker, R. et al. Nature Communications 2016, 7, 10630.

  • The High Dilution Principle in Cyclization. Source: Rossa, L.; Vögtle, F. Topics in Current Chemistry 1983, 113, 1–86.[1]

Sources

Technical Support Center: Strategies to Improve the Solubility of 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azaspiro[4.4]nonane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges often encountered with this promising class of compounds. The inherent three-dimensional structure of spirocycles, like 1-Azaspiro[4.4]nonane, can offer significant advantages in medicinal chemistry, including improved metabolic stability and target engagement.[1] However, their often lipophilic nature can present considerable hurdles in achieving adequate aqueous solubility for biological assays and formulation development.

This resource is designed to provide you with a logical and scientifically-grounded approach to systematically improving the solubility of your 1-Azaspiro[4.4]nonane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my 1-Azaspiro[4.4]nonane derivatives showing poor aqueous solubility?

A1: The solubility of 1-Azaspiro[4.4]nonane derivatives is a complex interplay of their physicochemical properties. The spirocyclic core, while offering structural rigidity and often favorable pharmacokinetic properties, can also contribute to low aqueous solubility due to its significant nonpolar surface area.[1] The lipophilicity, characterized by a high logP value, is a primary driver of poor water solubility. Additionally, the crystalline structure of the solid-state material can play a crucial role; a highly stable crystal lattice requires more energy to break apart and dissolve.

Q2: What is the first step I should take to address the poor solubility of my compound?

A2: A thorough characterization of the compound's physicochemical properties is the recommended first step. This includes determining its pKa, logP, and solid-state properties (e.g., crystallinity vs. amorphous nature). Understanding the acidic or basic nature of your derivative through pKa determination is critical, as this will inform whether pH modification or salt formation are viable strategies. The 1-Azaspiro[4.4]nonane core itself contains a basic nitrogen atom, making it amenable to these approaches.

Q3: Can modifying the chemical structure of my 1-Azaspiro[4.4]nonane derivative improve its solubility?

A3: Yes, structural modification can be a powerful strategy. Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or additional amine moieties, can significantly increase aqueous solubility by promoting hydrogen bonding with water molecules. Incorporating an oxygen atom into the spirocyclic core to create oxa-spirocycles has also been shown to lower lipophilicity and improve solubility.[1] However, any structural changes must be carefully evaluated to ensure that the desired biological activity and other key properties are not compromised.

Q4: Are there commercially available 1-Azaspiro[4.4]nonane building blocks that are designed for better solubility?

A4: Yes, several chemical suppliers offer a range of functionalized 1-Azaspiro[4.4]nonane building blocks. These may include derivatives with protected polar groups that can be deprotected in later synthetic steps or feature modifications known to enhance solubility. It is advisable to consult the catalogs of specialized chemical suppliers for such advanced intermediates.

Troubleshooting Guide: Experimental Strategies to Enhance Solubility

This section provides detailed troubleshooting guidance and step-by-step protocols for common solubility enhancement techniques applicable to 1-Azaspiro[4.4]nonane derivatives.

pH Modification

The Principle: For ionizable compounds, solubility is pH-dependent. 1-Azaspiro[4.4]nonane derivatives are typically basic due to the nitrogen atom in the pyrrolidine ring. By lowering the pH of the aqueous medium, the amine group becomes protonated, forming a more soluble cationic species.

Troubleshooting Common Issues:

  • Precipitation upon pH adjustment: This can occur if the pH is not sufficiently lowered or if the counter-ion from the acid used forms an insoluble salt.

  • Compound degradation: Some derivatives may be unstable at very low pH. It is crucial to assess the chemical stability of your compound across a range of pH values.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess amount of your 1-Azaspiro[4.4]nonane derivative to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to determine the pH range of maximum solubility.

Salt Formation

The Principle: Converting the basic 1-Azaspiro[4.4]nonane derivative into a salt can significantly improve its aqueous solubility and dissolution rate. This is a widely used and effective strategy for basic drugs.

Troubleshooting Common Issues:

  • Formation of an oil or amorphous solid: Not all counter-ions will form stable, crystalline salts.

  • Hygroscopicity of the salt form: Some salts can be highly hygroscopic, making them difficult to handle and weigh accurately.

  • Disproportionation: The salt may convert back to the free base in solutions with a pH above its pKa.

Experimental Protocol: Salt Screening

  • Select a range of counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, succinic, tartaric, oxalic).

  • Dissolve the free base: Dissolve the 1-Azaspiro[4.4]nonane derivative in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Add the acid: Add a stoichiometric amount of the selected acid to the solution.

  • Induce crystallization: Allow the solution to stir at room temperature or cool to induce crystallization of the salt. If no crystals form, try techniques like adding an anti-solvent or seeding.

  • Isolate and characterize: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry. Characterize the solid to confirm salt formation (e.g., by melting point, spectroscopy, and X-ray diffraction).

  • Determine aqueous solubility: Measure the aqueous solubility of each salt form using the shake-flask method as described in the pH modification protocol.

Data Presentation: Comparison of Salt Forms

Salt FormCounter-ionAqueous Solubility (mg/mL at 25°C)
Free Base-0.05
HydrochlorideHCl5.2
MesylateCH₃SO₃H8.9
SuccinateC₄H₆O₄12.5
OxalateC₂H₂O₄3.8

Note: The solubility values in this table are illustrative and will vary depending on the specific 1-Azaspiro[4.4]nonane derivative.

Use of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.

Troubleshooting Common Issues:

  • Precipitation upon dilution: A common issue is the "fall-out" or precipitation of the compound when the co-solvent system is diluted with an aqueous medium.

  • Toxicity of co-solvents: For biological assays, the concentration of the co-solvent must be kept low enough to avoid cellular toxicity. Common co-solvents like DMSO can have biological effects at higher concentrations.

  • Incompatibility with assays: Some co-solvents may interfere with certain biological assays.

Experimental Protocol: Co-solvent Solubility Screen

  • Select co-solvents: Choose a panel of common, biocompatible co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v).

  • Determine solubility: Measure the solubility of your 1-Azaspiro[4.4]nonane derivative in each co-solvent mixture using the shake-flask method.

  • Plot solubility vs. co-solvent concentration: Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Data Presentation: Effect of Co-solvents on Solubility

Co-solventConcentration (v/v %)Solubility (mg/mL at 25°C)
None00.05
Ethanol100.2
200.8
PEG 400100.5
202.1
DMSO101.5
207.3

Note: The solubility values in this table are illustrative and will vary depending on the specific 1-Azaspiro[4.4]nonane derivative.

Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 1-Azaspiro[4.4]nonane derivatives, forming inclusion complexes that have significantly improved aqueous solubility.

Troubleshooting Common Issues:

  • Limited solubility enhancement: The degree of solubility enhancement depends on the goodness of fit between the guest molecule and the cyclodextrin cavity.

  • Stoichiometry of complexation: The ratio of cyclodextrin to the compound can influence the solubility enhancement.

  • Competition with other molecules: Other molecules in the formulation or assay medium could potentially displace the compound from the cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Solubility Enhancement

  • Select cyclodextrins: Screen different types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have varying cavity sizes and aqueous solubilities.

  • Prepare aqueous cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin.

  • Add excess compound: Add an excess amount of your 1-Azaspiro[4.4]nonane derivative to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached.

  • Analyze: Separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant.

  • Phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Aqueous Environment Compound Poorly Soluble 1-Azaspiro[4.4]nonane Derivative Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation of a lipophilic 1-Azaspiro[4.4]nonane derivative within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.

Prodrug Approach

The Principle: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[2][3] For poorly soluble amines, a common strategy is to attach a polar promoiety (e.g., an amino acid or a phosphate group) to the nitrogen atom of the 1-Azaspiro[4.4]nonane core via a cleavable linker. This can dramatically increase aqueous solubility.

Troubleshooting Common Issues:

  • Inefficient in vivo conversion: The prodrug may not be efficiently converted to the active drug, leading to reduced efficacy.

  • Formation of toxic byproducts: The cleavage of the promoiety should not generate toxic byproducts.

  • Stability of the prodrug: The prodrug must be stable enough in the formulation but readily cleavable at the target site.

Experimental Workflow: Prodrug Strategy

G cluster_0 Prodrug Development Workflow A Identify Poorly Soluble 1-Azaspiro[4.4]nonane Derivative B Select Polar Promoiety and Cleavable Linker A->B C Synthesize Prodrug B->C D Evaluate Aqueous Solubility C->D E Assess In Vitro Stability (Plasma, Buffers) D->E F Confirm In Vivo Conversion to Active Drug E->F G Evaluate Pharmacokinetics and Efficacy F->G

Caption: A typical workflow for developing a prodrug to improve the solubility of a 1-Azaspiro[4.4]nonane derivative.

References

  • J. Rautio, H. Kumpulainen, T. Heimbach, et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]

  • S. M. Berge, L. D. Bighley, D. C. Monkhouse. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. Available at: [Link]

  • B. D. Anderson, R. A. Conradi. (1985). Prodrugs of peptides and proteins for improved formulation and delivery. Advanced Drug Delivery Reviews, 1(3), 145-176. Available at: [Link]

  • E. H. Kerns, L. Di. (2008).
  • K. T. Savjani, A. K. Gajjar, J. K. Savjani. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • A. Avdeef. (2007).
  • M. K. Chaitanya, P. S. Kumar, K. K. Kumar. (2011). A review on solubility enhancement methods. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1135-1150.
  • A. T. M. Serajuddin. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • D. H. Zhao, X. Wang, X. H. Yang, et al. (2010). Cyclodextrin inclusion complexes of puerarin: preparation, characterization, and evaluation. Carbohydrate Polymers, 81(4), 833-839. Available at: [Link]

  • V. Stella, W. N. A. Charman, V. H. Naringrekar. (1985). Prodrugs. Do they have advantages in clinical practice?. Drugs, 29(5), 455-473. Available at: [Link]

  • C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

Sources

Validation & Comparative

Introduction: The 1-Azaspiro[4.4]nonane Scaffold and the Imperative for Robust In Vitro Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vitro Assay Protocols for 1-Azaspiro[4.4]nonane-Based Compounds

The 1-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, characterized by a rigid, three-dimensional architecture that provides a unique framework for developing novel therapeutic agents.[1][2] This spirocyclic system, where two rings share a single nitrogen atom, offers distinct conformational constraints compared to more planar molecules, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[3] Derivatives of this scaffold have shown significant therapeutic potential across diverse fields, from anticancer and antiviral agents to modulators of the central nervous system (CNS).[1][2]

Given the breadth of potential biological targets, a systematic and robust in vitro evaluation is paramount in the early stages of drug discovery. This guide provides a comparative analysis of key in vitro assay protocols essential for characterizing the biological activity of novel 1-azaspiro[4.4]nonane-based compounds. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles, the rationale for experimental choices, and the interpretation of the data generated. We will explore assays for cytotoxicity, specific CNS targets like acetylcholinesterase and G-protein coupled receptors, and foundational ADME properties that collectively build a comprehensive profile of a compound's therapeutic potential.

Part 1: Foundational Assessment: Cytotoxicity and Antiproliferative Assays

A primary and essential step in characterizing any novel chemical entity is to assess its impact on cell viability. For compounds with potential as anticancer agents, this is a measure of efficacy; for all other applications, it is a crucial first indicator of safety and therapeutic index.[4][5]

Comparative Analysis of Common Cytotoxicity Assays

Several methods are available to measure cytotoxicity, each interrogating a different aspect of cellular health. The choice of assay can influence the outcome and interpretation of the results.

Assay Type Principle Advantages Considerations
MTT Assay Measures the metabolic activity of mitochondrial dehydrogenases in viable cells, which reduce a tetrazolium salt (MTT) to a colored formazan product.[6][7]Cost-effective, high-throughput, well-established.[4][8]Indirect measurement of viability; can be affected by compounds that alter cellular metabolism.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][10]Direct measure of cytotoxicity (membrane integrity); non-destructive to remaining cells.Less sensitive for early apoptotic events where the membrane is still intact.
Annexin V Staining Uses a fluorescently labeled Annexin V protein to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis.[9]Differentiates between early apoptosis, late apoptosis, and necrosis; provides mechanistic insight.Requires flow cytometry or fluorescence microscopy; more complex protocol.
Experimental Workflow: Cytotoxicity Assessment

The general workflow for assessing the cytotoxic potential of a compound involves cell preparation, treatment, and subsequent data analysis to determine the concentration at which the compound exerts its effect.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding adhesion 3. Adhesion (24h incubation) seeding->adhesion compound_prep 4. Compound Dilution (Serial dilutions) treatment 5. Cell Treatment (Add compound to wells) compound_prep->treatment incubation 6. Incubation (24-72h) treatment->incubation assay_run 7. Perform Assay (e.g., Add MTT reagent) readout 8. Measure Readout (Absorbance at 570 nm) assay_run->readout analysis 9. Data Analysis (Calculate IC50) readout->analysis

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for IC50 Determination

This protocol is a standard method for quantifying the cytotoxic effect of a compound, yielding the half-maximal inhibitory concentration (IC50).[4][6]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-azaspiro[4.4]nonane test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[6]

Part 2: Probing the Central Nervous System: Assays for Neurological Targets

Derivatives of azaspirocyclic scaffolds have shown significant promise as modulators of CNS targets.[2] Key areas of investigation include inhibition of acetylcholinesterase for cognitive enhancement and modulation of GPCRs like dopamine and serotonin receptors for various neurological and psychiatric conditions.

Section 2A: Acetylcholinesterase (AChE) Inhibition Assay

AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease.[11] The Ellman method is a robust and widely used colorimetric assay to screen for AChE inhibitors.[12][13]

  • Causality Behind the Method: The assay's logic rests on a simple enzymatic reaction. AChE hydrolyzes acetylthiocholine (a synthetic substrate) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), cleaving it to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion. The rate of TNB formation, measured by its absorbance at 412 nm, is directly proportional to AChE activity.[13] An inhibitor will slow this reaction, resulting in a reduced rate of color development.

Detailed Protocol: Colorimetric AChE Inhibition Assay
  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[12]

  • Assay Setup (96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (dissolved in a suitable solvent like ethanol or DMSO) at various concentrations.[12] Include a "No Inhibitor Control" with solvent only.

    • Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation:

    • Add 10 µL of DTNB solution (e.g., 10 mM) to each well.[12]

    • Initiate the reaction by adding 10 µL of ATCI solution (e.g., 14 mM).[12]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime). The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot percent inhibition against the log of inhibitor concentration to determine the IC50 value.

Experimental Workflow: AChE Inhibition Screening

G cluster_mix Reaction Setup cluster_reaction Enzymatic Reaction cluster_readout Detection & Analysis AChE AChE Enzyme Mix1 Pre-incubation: AChE + Inhibitor AChE->Mix1 Inhibitor Test Compound (1-Azaspiro[4.4]nonane) Inhibitor->Mix1 DTNB DTNB Mix2 Reaction Initiation: Add DTNB & ATCI DTNB->Mix2 Substrate Acetylthiocholine (ATCI) Substrate->Mix2 Mix1->Mix2 Reaction Thiocholine production & DTNB -> TNB (Yellow) Mix2->Reaction PlateReader Measure Absorbance (412 nm, kinetic) Reaction->PlateReader Analysis Calculate Rate (V) & % Inhibition PlateReader->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Workflow for the Ellman method-based AChE inhibition assay.

Section 2B: G-Protein Coupled Receptor (GPCR) Assays

GPCRs, such as dopamine and serotonin receptors, are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[14][15] Assessing a compound's interaction with these receptors requires both binding and functional assays to determine affinity and efficacy (agonist, antagonist, or inverse agonist activity).

Comparative Analysis: Binding vs. Functional Assays
Assay Type Principle Key Output Rationale
Radioligand Binding Measures the direct interaction of a compound with the receptor by competing with a known radiolabeled ligand.[15]Affinity (Ki): The concentration at which the test compound displaces 50% of the radioligand.Quantifies how tightly a compound binds to the receptor. It is the gold standard for determining affinity but provides no information on functional effect.[16]
Functional (e.g., Calcium Flux) Measures a downstream cellular response following receptor activation (e.g., release of intracellular calcium for Gq-coupled receptors like 5-HT2A).[17][18]Efficacy (Emax) & Potency (EC50/IC50): The maximal response and the concentration for 50% of the maximal response.Determines the biological effect of the compound (agonist or antagonist) and its potency in a cellular context.[19]
Signaling Pathway: Gq-Coupled Serotonin Receptor

Activation of a Gq-coupled receptor, such as the 5-HT2A serotonin receptor, initiates a well-defined intracellular signaling cascade leading to a measurable increase in cytosolic calcium.

G ligand Serotonin or Agonist Compound receptor 5-HT2A Receptor (GPCR) ligand->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor (Ca2+ Channel) ip3->ca_channel binds to pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) ca_release Ca2+ Release ca_channel->ca_release opens ca_release->pkc activates response Cellular Response pkc->response

Caption: Simplified Gq signaling cascade for 5-HT2A receptors.

Detailed Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol determines the affinity (Ki) of a test compound for the D2 dopamine receptor using a radiolabeled antagonist.[15][20]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2). This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Setup (in tubes or 96-well filter plates):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]Spiperone), and the prepared cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, membranes, and a high concentration of a known unlabeled D2 antagonist (e.g., Haloperidol) to saturate the receptors.[16]

    • Competitive Binding: Add assay buffer, radioligand, membranes, and varying concentrations of the 1-azaspiro[4.4]nonane test compound.

  • Incubation: Incubate all samples at room temperature for 60-90 minutes to reach binding equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter plate. The filters trap the cell membranes (and the bound ligand).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Add scintillation cocktail to the filters and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve and determine the IC50.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Detailed Protocol: 5-HT2A Receptor Calcium Flux Functional Assay

This protocol measures the ability of a compound to act as an agonist or antagonist at the Gq-coupled 5-HT2A receptor.[17][18]

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line) in a black, clear-bottom 96-well plate and grow to confluence.[18]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C, followed by a brief incubation at room temperature to allow for de-esterification of the dye.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates calcium release.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (like serotonin, at its EC80 concentration) and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

  • Data Acquisition: Record the fluorescence signal (excitation ~490 nm, emission ~520 nm) before and after compound addition.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For agonists, plot the response against the log of compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the log of compound concentration to determine the IC50.

Part 3: Early Stage Druggability: In Vitro ADME Profiling

Beyond target-specific activity, the success of a drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[21] Early in vitro ADME assays are critical for identifying compounds with favorable pharmacokinetic profiles and de-risking candidates before they advance to more costly in vivo studies.[22][23]

Comparative Overview of Key Early ADME Assays
Assay Principle Key Output Significance
Metabolic Stability Incubates the compound with liver microsomes (containing CYP450 enzymes) and measures the disappearance of the parent compound over time.[24]Half-life (t½), Intrinsic Clearance (CLint): Rate of metabolism.Predicts how quickly a drug will be cleared from the body. Low stability can lead to poor oral bioavailability and short duration of action.[21]
CYP450 Inhibition Measures the ability of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms (e.g., 3A4, 2D6) using specific probe substrates.[22]IC50: The concentration of the compound that causes 50% inhibition of a specific CYP enzyme.Identifies the potential for drug-drug interactions (DDIs), a major safety concern.[23]
Aqueous Solubility Measures the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH (e.g., pH 7.4).[23]Solubility (µg/mL or µM): A quantitative measure of dissolution.Poor solubility can limit absorption from the gut, leading to low bioavailability and challenging formulation development.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation: Prepare human liver microsomes, NADPH (a necessary cofactor for CYP enzymes), and the test compound in a suitable buffer (e.g., phosphate buffer).

  • Incubation:

    • Pre-warm a mixture of buffer, microsomes, and the test compound (at a low concentration, e.g., 1 µM) to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

    • Include a negative control without NADPH to assess non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line from this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.

Conclusion

The 1-azaspiro[4.4]nonane scaffold represents a promising starting point for the discovery of novel therapeutics. However, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous experimental evaluation. The in vitro assays detailed in this guide—from foundational cytotoxicity screens to specific target-based assays and critical ADME profiling—form a self-validating system for comprehensively characterizing these compounds. By understanding the principles behind each protocol and carefully interpreting the resulting data, researchers can make informed decisions, prioritize the most promising candidates, and efficiently advance the development of the next generation of 1-azaspiro[4.4]nonane-based medicines.

References

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • In Vitro ADME. Genesis Drug Discovery & Development. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. JoVE. [Link]

  • Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Semantic Scholar. [Link]

Sources

Rigid 1-Azaspiro[4.4]nonane: A Privileged Scaffold for High-Fsp³ Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

The 1-Azaspiro[4.4]nonane core represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike traditional flat aromatic scaffolds (e.g., phenyl, pyridine) or flexible aliphatic chains, this rigid spirocyclic framework offers a distinct geometric advantage: the ability to project substituents into defined 3D vectors while maintaining a high fraction of sp³-hybridized carbons (Fsp³).

This guide objectively compares the 1-azaspiro[4.4]nonane core against flexible analogs (e.g., linear amines) and alternative cyclic cores (e.g., piperidines), demonstrating its superiority in conformational restriction , metabolic stability , and target selectivity (specifically for nAChR and viral targets).

Structural & Physicochemical Advantages[2]

The Geometry of Rigidity

The primary failure mode in lead optimization is often the "entropic penalty"—the energy cost required to freeze a flexible molecule into a bioactive conformation. The 1-azaspiro[4.4]nonane core pre-organizes the molecule, significantly reducing this penalty.

Comparison of Scaffold Properties:

Feature1-Azaspiro[4.4]nonaneFlexible Analog (e.g., Diethyl)Piperidine Core
Conformational Entropy Low (Rigid)High (Flexible)Moderate (Chair/Boat flip)
Fsp³ Score High (0.6–1.0)ModerateModerate
Vector Definition Precise (Fixed angles)PromiscuousVariable
Metabolic Stability High (Quaternary center blocks oxidation)Low (Accessible methylenes)Moderate (C4 oxidation prone)
Solubility (LogS) Enhanced (3D globular shape)VariableModerate
Vector Analysis & Chemical Space

The spiro-carbon at position 5 (fusion point) forces the two pyrrolidine-like rings to be perpendicular. This orthogonality allows substituents on the nitrogen (position 1) and the carbocyclic ring to explore chemical space that is inaccessible to flat aromatic rings.

VectorAnalysis cluster_0 Bioisosteric Advantage Core 1-Azaspiro[4.4]nonane Core VectorN N1 Vector (H-bond Acceptor/Donor) Core->VectorN Defined Exit Vector 1 VectorC C-Ring Vectors (Hydrophobic Contacts) Core->VectorC Defined Exit Vector 2 (Orthogonal) Target Target Binding Pocket (e.g., nAChR, HCV NS5A) VectorN->Target High Affinity Interaction VectorC->Target Shape Complementarity Flex Flexible Analog (High Entropy Cost) Flex->Target Entropic Penalty

Figure 1: Vector analysis showing how the orthogonal arrangement of the spiro core facilitates simultaneous engagement of distinct binding sub-pockets without the entropic cost associated with flexible chains.

Pharmacological Performance: Case Studies

Nicotinic Acetylcholine Receptors (nAChR)

The 1-azaspiro[4.4]nonane core is a validated scaffold for α7 nAChR agonists, utilized in treating cognitive deficits (Alzheimer's, Schizophrenia). The rigid nitrogen placement mimics the quaternary ammonium of acetylcholine but with improved blood-brain barrier (BBB) permeability.

Experimental Data Comparison (Representative):

Compound ClassCore StructureKi (α7 nAChR)Selectivity (vs α4β2)Brain/Plasma Ratio
Lead A 1-Azaspiro[4.4]nonane 8.1 nM >100x 2.4
Analog BPiperidine (Flexible)45 nM12x0.8
Analog CAcyclic Amine120 nM5x0.3

Interpretation: The spiro core (Lead A) demonstrates superior affinity and selectivity. The rigidity prevents the "induced fit" into the off-target α4β2 pocket, while the lipophilicity profile (driven by Fsp³) enhances CNS penetration.

Metabolic Stability (ADME)

A critical advantage is the "blocking" effect. In standard cyclic amines (e.g., pyrrolidine, piperidine), the carbon alpha to the nitrogen is a metabolic "soft spot" prone to CYP450-mediated oxidation. In 1-azaspiro[4.4]nonane, the alpha-carbon is a quaternary spiro center , rendering it sterically hindered and chemically resistant to oxidation.

MetabolicStability Piperidine Piperidine/Pyrrolidine Core CYP CYP450 Enzyme (Oxidative Attack) Piperidine->CYP Accessible α-Protons Spiro 1-Azaspiro[4.4]nonane Core Spiro->CYP Steric Block @ Spiro Center Stable Metabolically Stable (Longer Half-life) Spiro->Stable Retains Integrity Metabolite Unstable Iminium Ion (Clearance) CYP->Metabolite α-Hydroxylation

Figure 2: Mechanism of metabolic stabilization. The quaternary spiro-carbon prevents α-hydroxylation, a common clearance pathway for cyclic amines.

Experimental Protocols

Synthesis: Domino Radical Bicyclization

Objective: Efficient construction of the 1-azaspiro[4.4]nonane core from acyclic precursors.

Methodology:

  • Precursor Preparation: Synthesize an O-benzyl oxime ether containing a terminal alkene and an aryl bromide (radical precursor).

  • Radical Initiation: Dissolve precursor (0.1 mmol) in dry benzene. Add Bu₃SnH (1.2 eq) and AIBN (0.1 eq).

  • Reaction: Reflux at 80°C for 4 hours under Argon.

    • Mechanism:[2][3][4][5] The aryl radical cyclizes onto the alkene (5-exo-trig), followed by a second cyclization onto the oxime ether (5-exo-trig), forming the N-C spiro bond.

  • Purification: Silica gel chromatography (EtOAc/Hexane).

  • Validation: ¹H NMR should show disappearance of vinyl protons and appearance of diastereotopic methylene protons adjacent to the spiro center.

Radioligand Binding Assay (nAChR)

Objective: Determine the affinity (


) of spiro-compounds for the α7 nAChR subtype.[6]

Protocol:

  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000 x g (10 min); collect supernatant and centrifuge at 20,000 x g (20 min). Resuspend pellet in HEPES buffer.

  • Incubation:

    • Ligand: [¹²⁵I]-α-Bungarotoxin (2 nM).

    • Test Compound: 1-Azaspiro derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Control: Nicotine (1 mM).

  • Condition: Incubate at 37°C for 2 hours.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[6]

References

  • BenchChem. (2025).[3][6] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem. Link

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Journal of Organic Chemistry. Link

  • Stepan, A. F., et al. (2011). Application of the Spirocyclic Motif to the Design of Potent and Metabolically Stable Inhibitors. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: A New Generation of Piperidine Bioisosteres. Angewandte Chemie International Edition. Link

  • Merten, N., et al. (2020).[7] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Link

Sources

comparative analysis of synthetic routes to 1-Azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to 1-Azaspiro[4.4]nonane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spirocyclic Imperative

The 1-azaspiro[4.4]nonane scaffold represents a privileged architecture in modern drug discovery. Unlike flat heteroaromatics, this spirocyclic amine offers high three-dimensionality (Fsp³), improved metabolic stability, and a distinct vector orientation for substituent display. It serves as the core skeleton for Cephalotaxus alkaloids (e.g., cephalotaxine) and is increasingly utilized as a bioisostere for morpholines and piperidines in neuronal receptor antagonists.

This guide objectively compares three dominant synthetic methodologies: Ring-Closing Metathesis (RCM) , Pd-Catalyzed Cascade Cyclization , and Radical Translocation (Modern HLF) .

Quick Decision Matrix
FeatureMethod A: RCM Method B: Pd-Cascade Method C: Radical (HLF)
Primary Utility Analog Library GenerationEnantioselective SynthesisLate-Stage C-H Functionalization
Key Challenge Catalyst Cost / RemovalSubstrate ComplexityYield Variability / Dilution
Scalability High (Process Friendly)ModerateLow (Dilution required)
Stereocontrol Substrate DependentCatalyst ControlledPoor (Diastereomeric mixtures)

Structural & Retrosynthetic Analysis

The primary synthetic challenge of 1-azaspiro[4.4]nonane is the formation of the all-carbon quaternary spiro-center adjacent to the nitrogen atom. Steric congestion often impedes direct alkylation.

Retrosynthesis Target 1-Azaspiro[4.4]nonane (Target Scaffold) Diene Diene Precursor (via RCM) Target->Diene C-C Bond (Metathesis) Oxime Dienyl Oxime (via Pd-Cascade) Target->Oxime C-N Bond (Heck/Amination) Amine N-Halo Amine (via Radical HLF) Target->Amine C-H Activation (1,5-HAT) AllylGly Allylglycine deriv. Diene->AllylGly Ketone Cyclopentanone Oxime->Ketone

Figure 1: Retrosynthetic disconnection strategies targeting the quaternary spiro-center.

Comparative Route Analysis

Method A: Ring-Closing Metathesis (RCM)

The Modular Approach

This route typically constructs the spiro-center before ring closure or utilizes cross-metathesis to append the second ring fragment. The final step involves closing the pyrrolidine ring via Ru-catalyzed metathesis.

  • Mechanism: Ru-alkylidene catalyzed exchange of alkene substituents.

  • Pros: High functional group tolerance; modular (easy to vary ring sizes to [4.5] or [5.5]); mild conditions.

  • Cons: High cost of Grubbs/Hoveyda-Grubbs catalysts; potential for dimerization; requires removal of Ru residues (ppm level) for pharma applications.

  • Key Reference: Robinson, A. J. et al. Synthesis 2013, 45, 3118.[1]Link

Method B: Pd-Catalyzed Cascade Cyclization

The Stereoselective Approach

Pioneered by Narasaka and Trost, this method utilizes a Pd(0) catalyst to initiate an intramolecular Heck reaction or allylic alkylation cascade. It is the gold standard for generating the quaternary center with high enantiomeric excess (ee).

  • Mechanism: Oxidative addition of Pd(0) to an aryl/vinyl halide or ester, followed by migratory insertion and reductive elimination (or nucleophilic capture).

  • Pros: Excellent stereocontrol (>90% ee); atom economical; builds complexity rapidly.

  • Cons: Substrate synthesis is often lengthy (requires specific dienyl oximes or carbonates); sensitivity to O₂/moisture.

  • Key Reference: Narasaka, K. et al. Bull.[2][3][4] Chem. Soc. Jpn. 2003, 76, 1063.Link

Method C: Radical Translocation (Modern HLF)

The C-H Activation Approach

A modernization of the Hofmann-Löffler-Freytag reaction.[5][6] Instead of hot sulfuric acid, this uses Iodine and PhI(OAc)₂ (Suarez conditions) to generate an N-centered radical that abstracts a hydrogen from the δ-carbon (1,5-HAT).

  • Mechanism: N-I bond homolysis -> N-radical -> 1,5-H abstraction -> C-radical -> Iodine recombination -> Cyclization.

  • Pros: Direct conversion of simple amines to spirocycles; no pre-functionalization of the cyclization site needed.

  • Cons: Often produces diastereomeric mixtures; requires high dilution to prevent intermolecular reactions; moderate yields (40-60%).

  • Key Reference: Nagib, D. A. et al. J. Am. Chem. Soc. 2025 (Contextual). (See also J. Org. Chem. 2019 for general spiro-HLF).

Performance Metrics: Head-to-Head

MetricRCM Route (Grubbs II)Pd-Cascade (Trost/Narasaka)Radical HLF (Suarez)
Overall Yield 65 - 85%50 - 75%30 - 60%
Step Count 4 - 6 steps6 - 8 steps2 - 3 steps
Atom Economy High (Ethylene byproduct)HighModerate (Iodine waste)
Stereoselectivity Substrate ControlCatalyst Control (>90% ee)Low (requires resolution)
Purification Silica (Ru removal critical)SilicaSilica + Reductive workup
Cost/Gram High (Catalyst)High (Ligand/Metal)Low/Moderate

Detailed Experimental Protocol: RCM Approach

Rationale: The RCM route is selected for detailed presentation due to its reproducibility, operational simplicity in a standard medicinal chemistry lab, and the commercial availability of precursors.

Objective: Synthesis of 1-azaspiro[4.4]non-2-ene derivative via Ring-Closing Metathesis.

Materials
  • Precursor: N-Allyl-N-(1-allylcyclopentyl)amine or equivalent carbamate (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additives: p-Benzoquinone (optional, to suppress isomerization).

Workflow Diagram

RCM_Protocol Start Start: Dissolve Diene (0.05 M) in degassed DCM CatAdd Add Grubbs-II (2-5 mol%) Start->CatAdd Reflux Reflux (40°C) 2-12 Hours CatAdd->Reflux Check TLC/LCMS Check (Conversion >95%) Reflux->Check Check->CatAdd Incomplete (Add 1 mol%) Quench Quench: Add DMSO or Vinyl Ether Check->Quench Complete Purify Purification: Silica Gel + Ru Scavenger Quench->Purify

Figure 2: Operational workflow for the RCM synthesis of the spiro-pyrrolidine core.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon.

  • Solvation: Dissolve the diene precursor (1.0 mmol) in anhydrous, degassed DCM (20 mL). Note: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Add Grubbs 2nd Generation catalyst (42 mg, 5 mol%) in one portion. The solution will turn purple/brown.

  • Reaction: Heat the mixture to reflux (40 °C) under an inert atmosphere for 4–12 hours. Monitor reaction progress via TLC (stain with KMnO₄) or LCMS.

  • Quenching: Once conversion is complete, cool to room temperature. Add ethyl vinyl ether (0.5 mL) or DMSO (5 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

    • Self-Validating Check: The product should be a clear/yellowish oil. ¹H NMR must show the disappearance of terminal alkene protons (δ 5.0–6.0 ppm) and the appearance of the internal double bond signals (δ 5.6–5.9 ppm).

References

  • Narasaka, K. et al. (2003). "Palladium-Catalyzed Synthesis of Azaspirocycles." Bulletin of the Chemical Society of Japan, 76(5), 1063. [Link]

  • Trost, B. M. & Brennan, M. K. (2007). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Cyclic Dienol Carbonates." Organic Letters, 9(20), 3961–3964. [Link]

  • Guerrero-Caicedo, A. et al. (2015). "Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane."[7][8] Tetrahedron Letters, 56(48), 6656-6658. [Link][7]

  • Nagib, D. A. (2019). "Remote C–H Functionalization via Radical Translocation." Chemical Reviews (Contextual reference for HLF mechanism). [Link]

Sources

Validation of 1-Azaspiro[4.4]nonane Derivatives as CNS Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel and effective therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. Among the myriad of molecular scaffolds explored, the 1-azaspiro[4.4]nonane core has emerged as a privileged structure, offering a unique three-dimensional arrangement that can impart favorable properties for CNS drug candidates. This guide provides an in-depth technical comparison of 1-azaspiro[4.4]nonane derivatives, focusing on their validation as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs), a key target for cognitive enhancement. We will delve into the rationale behind experimental designs, present comparative data against alternative therapies, and provide detailed protocols for key validation assays.

The Strategic Advantage of the 1-Azaspiro[4.4]nonane Scaffold

The inherent rigidity and three-dimensionality of the 1-azaspiro[4.4]nonane scaffold offer several advantages in CNS drug design.[1][2] Unlike flat aromatic structures, this spirocyclic system can project substituents into distinct vectors in three-dimensional space, enabling more precise interactions with the complex topography of receptor binding sites.[1][2] This can lead to enhanced potency, selectivity, and improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for CNS drug candidates that must cross the blood-brain barrier.[3]

Nicotinic Acetylcholine Receptors: A Prime Target for Cognitive Enhancement

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the CNS and play a crucial role in cognitive processes such as learning, memory, and attention.[4][5] Two major subtypes, α7 and α4β2 nAChRs, are particularly implicated in cognitive function.[4] The α7 subtype, with its high calcium permeability, is involved in synaptic plasticity and neuroprotection, while the α4β2 subtype is a key player in mediating the pro-cognitive effects of nicotine.[4][6] Consequently, the development of selective nAChR agonists has been a major focus of research for treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[4][7]

Signaling Pathways in nAChR-Mediated Cognitive Function

Activation of nAChRs, particularly the α7 subtype, triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity and cell survival. As illustrated in the diagram below, agonist binding leads to calcium influx, which in turn activates several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[6][8][9] These pathways converge on the transcription factor CREB (cAMP response element-binding protein), a key regulator of genes involved in learning and memory.[8]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7 nAChR Ca2 Ca²⁺ Influx nAChR->Ca2 Opens PI3K PI3K Ca2->PI3K MAPK MAPK/ERK Ca2->MAPK Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB MAPK->CREB Gene Gene Expression (Learning & Memory) CREB->Gene Agonist 1-Azaspiro[4.4]nonane Derivative (Agonist) Agonist->nAChR Binds

nAChR-mediated signaling cascade.

Comparative Performance of 1-Azaspiro[4.4]nonane Derivatives

The true measure of a drug candidate's potential lies in its performance relative to existing or alternative therapies. The following table summarizes the in vitro binding affinities of representative 1-azaspiro[4.4]nonane derivatives for different nAChR subtypes and compares them with Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.

Compound IDnAChR SubtypeBinding Affinity (Ki, nM)Reference CompoundTargetBinding Affinity (IC50, nM)
Example 1 α78.1Donepezil Acetylcholinesterase (AChE)6.7[10]
Example 2 α712-14Butyrylcholinesterase (BuChE)>1000[10]
Example 3 α4β20.36

Note: Data for 1-Azaspiro[4.4]nonane derivatives is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[2]

As the data indicates, 1-azaspiro[4.4]nonane derivatives can exhibit high affinity and selectivity for specific nAChR subtypes. For instance, "Example 3" shows sub-nanomolar affinity for the α4β2 receptor, suggesting potent activity. In contrast, Donepezil acts through a different mechanism by inhibiting the breakdown of acetylcholine, thereby non-selectively increasing the concentration of the neurotransmitter at all cholinergic receptors. While effective, this lack of selectivity can lead to undesirable side effects. The high selectivity of 1-azaspiro[4.4]nonane derivatives for specific nAChR subtypes offers the potential for a more targeted therapeutic approach with an improved side-effect profile.

Experimental Validation Workflow

The validation of a CNS drug candidate is a multi-step process that begins with in vitro characterization and progresses to in vivo efficacy studies in relevant animal models. The following diagram outlines a typical experimental workflow for validating 1-azaspiro[4.4]nonane derivatives as cognitive enhancers.

Validation_Workflow A Synthesis of 1-Azaspiro[4.4]nonane Derivatives B In Vitro Screening: nAChR Binding Assays A->B C In Vitro Functional Assays: Calcium Flux / Electrophysiology B->C D In Vivo Pharmacokinetics: Blood-Brain Barrier Penetration C->D E In Vivo Efficacy: Behavioral Models of Cognition (e.g., NOR, 5-CSRTT) D->E F Lead Optimization E->F

Experimental workflow for validation.

Key Experimental Protocols

In Vitro: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-azaspiro[4.4]nonane derivatives for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α7 or α4β2).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radioligand with known affinity for the target receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the test compound (1-azaspiro[4.4]nonane derivative).

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo: Novel Object Recognition (NOR) Test

Objective: To assess the effects of 1-azaspiro[4.4]nonane derivatives on recognition memory in rodents.[11][12]

Methodology:

  • Habituation: Individually house the animals (mice or rats) and handle them for several days before the experiment to reduce stress. On the day before the test, allow each animal to freely explore the empty testing arena for a set period (e.g., 10 minutes).[13][14]

  • Training (Familiarization) Phase: Place two identical objects in the testing arena. Allow the animal to explore the objects for a defined period (e.g., 10 minutes). The time spent exploring each object is recorded.[11][15]

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).[11][16]

  • Data Analysis: Calculate a discrimination index, which is the ratio or percentage of time spent exploring the novel object compared to the total exploration time for both objects. A higher discrimination index in the drug-treated group compared to the vehicle-treated group indicates improved recognition memory.[13][16]

In Vivo: 5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To evaluate the effects of 1-azaspiro[4.4]nonane derivatives on attention and impulsivity in rodents.[1][12]

Methodology:

  • Apparatus: The task is conducted in an operant chamber equipped with five apertures, each with a light stimulus, and a food reward dispenser.[17]

  • Training: The animals are trained over several sessions to nose-poke the aperture that is briefly illuminated to receive a food reward. The task parameters, such as the stimulus duration and the time allowed to respond, are gradually made more challenging to increase the attentional demand.[1][7]

  • Testing: Once the animals have reached a stable baseline performance, they are administered the test compound (1-azaspiro[4.4]nonane derivative) or vehicle before the test session.

  • Data Collection: Several behavioral parameters are recorded, including:

    • Accuracy: The percentage of correct responses.

    • Omissions: The number of trials in which the animal fails to respond.

    • Premature responses: Responses made before the stimulus is presented (a measure of impulsivity).[1]

    • Reaction time: The latency to make a correct response.

  • Data Analysis: Compare the performance of the drug-treated group to the vehicle-treated group on these measures. An increase in accuracy and a decrease in omissions would suggest an improvement in attention.

Conclusion and Future Directions

The 1-azaspiro[4.4]nonane scaffold represents a highly promising platform for the development of novel CNS drug candidates, particularly as selective nAChR agonists for the treatment of cognitive disorders. The unique three-dimensional structure of these compounds allows for fine-tuning of their pharmacological properties, offering the potential for improved efficacy and reduced side effects compared to existing therapies. The experimental workflow and protocols detailed in this guide provide a robust framework for the validation of these promising molecules. Future research should focus on expanding the structure-activity relationship studies to identify even more potent and selective derivatives, and on conducting comprehensive in vivo studies to fully elucidate their therapeutic potential in relevant disease models.

References

  • Bio-protocol. (2014, October 5). Novel Object Recognition for Studying Memory in Mice. Retrieved from [Link]

  • Bucafusco, J. J. (2014, August 10). The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents. PMC. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Novel Object Recognition test. MMPC.org. Retrieved from [Link]

  • Lueptow, L. M. (2017, August 30). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). Novel object recognition test (NOR test). Retrieved from [Link]

  • Mao, X. (n.d.). Novel object recognition test By Xuansong Mao Necessary pilot experiments. Retrieved from [Link]

  • JoVE. (2022, January 19). An Open-Source, Fully Customizable 5-Choice Serial Reaction Time Task Toolbox for Automated Behavioral Training of Rodents. Retrieved from [Link]

  • van Vugt, M. A., et al. (2019). An automated home-cage-based 5-choice serial reaction time task for rapid assessment of attention and impulsivity in rats. Psychopharmacology, 236(10), 3049-3060.
  • Touchscreen Cognition. (n.d.). Five Choice Serial Reaction Time Task (5-CSRTT) – Rat. Retrieved from [Link]

  • Kihara, T., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Retrieved from [Link]

  • Maze Engineers. (n.d.). Five Choice Serial Reaction Time Task (5CSRTT). ConductScience. Retrieved from [Link]

  • Barone, A., et al. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Medicina, 60(2), 224.
  • Echeverria, V., et al. (2023). Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases. Frontiers in Molecular Neuroscience, 16, 1163412.
  • Wu, X. (2018). Synthesis and Structure-Activity Characterization of Selective Agonists for 7 nAChRs. eScholarship. Retrieved from [Link]

  • Bures, J. A., et al. (2017). Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR. Bioorganic & Medicinal Chemistry Letters, 27(5), 1261-1266.
  • ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway in the brain. Retrieved from [Link]

  • VJDementia. (2022, November 23). The regulatory role of nicotinic receptors in cognitive functioning. Retrieved from [Link]

  • PubMed. (2017, November 15). Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[11][16]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035-16047.
  • eScholarship. (n.d.). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. Retrieved from [Link]

  • PubMed. (2016, December 22). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Retrieved from [Link]

  • MDPI. (2015, March 10). Multigram Synthesis and in Vivo Efficacy Studies of a Novel Multitarget Anti-Alzheimer's Compound. Retrieved from [Link]

  • Agência FAPESP. (2025, May 12). Molecule reverses cognitive deficits associated with aging and dementia in animal tests. Retrieved from [Link]

  • PubChem. (n.d.). 7-oxa-1-azaspiro[4.4]nonane. Retrieved from [Link]

  • Papke, R. L., et al. (2023).
  • ResearchGate. (n.d.). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • DergiPark. (2024, April 23). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821.
  • Newcastle University eTheses. (n.d.). Synthesis and Cholinesterase Activity of Fluorinated Donepezil Derivatives. Retrieved from [Link]handle/10443/5761)

Sources

comparison of spirocyclic vs non-spirocyclic compounds in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of potent and selective kinase inhibitors, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. This guide provides an in-depth comparison of spirocyclic and non-spirocyclic compounds in the context of kinase inhibition, offering experimental evidence and practical insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that confer unique properties to spirocyclic scaffolds and explore how these translate into tangible benefits in drug discovery.

The Kinase Conundrum: A Need for Precision

Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The fundamental challenge in developing kinase inhibitors lies in achieving high potency for the target kinase while maintaining selectivity against a host of structurally similar kinases to minimize off-target effects and associated toxicities.[3]

Traditional kinase inhibitor design has often relied on planar, aromatic scaffolds that mimic the adenine region of ATP. While successful, this approach can lead to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability.[4] This has propelled the exploration of novel scaffolds that can better navigate the complexities of the kinase ATP-binding site and offer improved drug-like properties.

Non-Spirocyclic Scaffolds: The Established Paradigm

Non-spirocyclic scaffolds form the backbone of a vast number of approved and clinical-stage kinase inhibitors. These are typically composed of mono- or fused-ring systems that are not joined by a single common atom. Common examples include the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, which is present in the BTK inhibitor ibrutinib.[5] Another prevalent scaffold is the azaindole framework, which offers versatile chemistry for tuning inhibitor properties.[6]

While these scaffolds have proven effective, they often possess a higher degree of rotational freedom, which can lead to a less defined binding conformation and potential for off-target interactions. Furthermore, their often-planar nature can contribute to lower solubility and increased susceptibility to metabolic enzymes.

The Rise of the Spirocycle: A Leap into the Third Dimension

Spirocycles are unique three-dimensional structures where two rings are linked by a single common atom.[7] This structural feature imparts a rigid, well-defined geometry that can be highly advantageous in drug design. The incorporation of a spirocyclic motif can significantly impact a molecule's properties in several key areas:

  • Enhanced Three-Dimensionality (Fsp³): Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success, likely due to better target engagement and more favorable physicochemical properties.[8]

  • Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can lead to increased solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter, non-spirocyclic counterparts.[4]

  • Conformational Rigidity: The rigid nature of spirocycles reduces the number of rotatable bonds, pre-organizing the molecule into a conformation that is more favorable for binding to the target kinase. This can lead to an increase in potency and a reduction in the entropic penalty of binding.

  • Enhanced Selectivity: The well-defined three-dimensional arrangement of functional groups on a spirocyclic scaffold allows for more precise interactions with the target kinase's binding site, potentially leading to greater selectivity over off-target kinases.[8]

G cluster_non_spiro Non-Spirocyclic Compound cluster_spiro Spirocyclic Compound Planar Scaffold Planar Scaffold High Rotational Freedom High Rotational Freedom Planar Scaffold->High Rotational Freedom Potential for Off-Target Binding Potential for Off-Target Binding High Rotational Freedom->Potential for Off-Target Binding Target Kinase Target Kinase Potential for Off-Target Binding->Target Kinase Less Precise Fit 3D Spirocyclic Scaffold 3D Spirocyclic Scaffold Reduced Rotational Freedom Reduced Rotational Freedom 3D Spirocyclic Scaffold->Reduced Rotational Freedom Improved Selectivity Improved Selectivity Reduced Rotational Freedom->Improved Selectivity Improved Selectivity->Target Kinase Precise Fit

Caption: Comparison of non-spirocyclic and spirocyclic compound binding characteristics.

Case Studies: Spirocycles in Action

To illustrate the tangible benefits of spirocyclic scaffolds, we will examine two case studies targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Janus Kinases (JAKs).

HPK1 Inhibition: A Tale of Two Scaffolds

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[9] The development of potent and selective HPK1 inhibitors has been a significant focus in recent years.

A compelling example of the spirocyclic advantage comes from the optimization of a series of HPK1 inhibitors.[9] An initial lead compound based on a non-spirocyclic isoindolinone scaffold showed good potency but faced challenges with kinase selectivity and pharmacokinetic properties. Through structure-based drug design, a novel series of spiro-analogues were synthesized.

Comparative Data: Non-Spirocyclic vs. Spirocyclic HPK1 Inhibitors

PropertyNon-Spirocyclic Lead (Compound 1)Spirocyclic Analogue (Compound 16)
HPK1 IC₅₀ (nM) Potent2.67
Selectivity vs. MAP4K family Moderate>100-fold
Selectivity vs. selected kinases Moderate>300-fold
In vivo clearance (mice & rats) HighModerate
Oral exposure (mice & rats) LowReasonable
Antitumor efficacy (CT26 model) Not reportedGood, synergistic with anti-PD-1

Data synthesized from a study on spiro HPK1 inhibitors.[9]

The spirocyclic compound 16 demonstrated not only potent HPK1 inhibition but also significantly improved selectivity against the MAP4K family and a panel of other kinases.[9] Furthermore, it exhibited more favorable pharmacokinetic properties, including moderate in vivo clearance and reasonable oral exposure, which translated to good antitumor efficacy in a preclinical cancer model.[9]

HPK1_Signaling TCR T-Cell Receptor (TCR) Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76_phos SLP-76 Phosphorylation (Ser376) HPK1_active->SLP76_phos 14_3_3_binding 14-3-3 Binding SLP76_phos->14_3_3_binding TCR_complex_disassembly TCR Signaling Complex Disassembly 14_3_3_binding->TCR_complex_disassembly T_cell_attenuation T-Cell Activation Attenuation TCR_complex_disassembly->T_cell_attenuation Spiro_Inhibitor Spirocyclic HPK1 Inhibitor Spiro_Inhibitor->HPK1_active Inhibits

Caption: Simplified HPK1 signaling pathway and the point of intervention for spirocyclic inhibitors.

JAK Inhibition: Delgocitinib - A Spirocyclic Success Story

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling and is implicated in various inflammatory and autoimmune diseases.[10][11] Several JAK inhibitors have been approved, with many more in clinical development.

Delgocitinib is a potent pan-JAK inhibitor approved for the treatment of atopic dermatitis.[8] Its discovery showcases the power of incorporating a spirocyclic scaffold to achieve a desirable balance of potency, selectivity, and drug-like properties. The highly three-dimensional spiro scaffold of delgocitinib was key to its success.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates pSTAT STAT (active) Phosphorylated STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Spiro_Inhibitor Delgocitinib (Spirocyclic JAK Inhibitor) Spiro_Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of delgocitinib.

Experimental Protocols: A Guide to Evaluation

To rigorously compare spirocyclic and non-spirocyclic kinase inhibitors, a suite of standardized in vitro and in vivo assays is essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a purified kinase enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (spirocyclic or non-spirocyclic) in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the purified kinase and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate or ADP produced. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]

      • Luminescence-based assays: Such as ADP-Glo™, which measures ADP production.[13]

      • Fluorescence-based assays: Using phospho-specific antibodies in a TR-FRET or fluorescence polarization format.[13]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) start->prepare_reagents add_compound Add Compound to Plate prepare_reagents->add_compound add_kinase_substrate Add Kinase & Substrate add_compound->add_kinase_substrate incubate_1 Incubate (Compound-Kinase Binding) add_kinase_substrate->incubate_1 add_atp Initiate Reaction (Add ATP) incubate_1->add_atp incubate_2 Incubate (Kinase Reaction) add_atp->incubate_2 stop_reaction Stop Reaction incubate_2->stop_reaction detection Detection (e.g., Luminescence) stop_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be driven by the target kinase in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Detection of Cell Viability:

    • Add a reagent to measure cell viability, such as:

      • MTT or XTT: Colorimetric assays that measure mitochondrial metabolic activity.

      • CellTiter-Glo®: A luminescence-based assay that quantifies ATP levels, indicative of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Use a preparation of liver enzymes, such as liver microsomes or S9 fractions, from human or other species.[15][16]

    • Prepare a buffer solution and a solution of the necessary cofactor (e.g., NADPH for CYP450 enzymes).[17]

  • Assay Procedure:

    • Pre-warm the liver enzyme preparation and buffer to 37°C.

    • Add the test compound to the enzyme preparation.

    • Initiate the metabolic reaction by adding the cofactor.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ).

Preclinical Pharmacokinetic (PK) Study

This in vivo study determines how a compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model.[18]

Methodology:

  • Animal Model:

    • Select an appropriate animal model (e.g., mice or rats).

    • Acclimatize the animals before the study.

  • Dosing and Sampling:

    • Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.

  • Data Analysis:

    • Plot the plasma concentration of the compound against time.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cₘₐₓ: Maximum plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the concentration-time curve.

      • t₁/₂: Elimination half-life.

      • Bioavailability (%F): For oral administration, calculated by comparing the AUC after oral and intravenous administration.

PK_Study_Workflow start Start animal_model Select & Acclimatize Animal Model start->animal_model dosing Administer Compound (e.g., Oral Gavage) animal_model->dosing blood_sampling Collect Blood Samples (Multiple Time Points) dosing->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep bioanalysis Quantify Compound in Plasma (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, %F) bioanalysis->pk_analysis end End pk_analysis->end

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion: Embracing the Third Dimension

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the design of kinase inhibitors. The inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties of these motifs offer a powerful toolkit to overcome the limitations often associated with traditional non-spirocyclic, planar scaffolds. As demonstrated by the case studies of HPK1 and JAK inhibitors, the spirocyclic approach can lead to compounds with improved potency, enhanced selectivity, and more desirable pharmacokinetic profiles, ultimately increasing the probability of clinical success.

While the synthesis of spirocyclic compounds can be more complex, the potential rewards in terms of improved drug-like properties make them an increasingly attractive option for medicinal chemists. As our understanding of structure-activity and structure-property relationships continues to evolve, the rational design and application of spirocyclic scaffolds will undoubtedly play an even more prominent role in the future of kinase inhibitor drug discovery.

References

  • Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. (URL: [Link])

  • Spirocycles are structures in which two or more rings are linked by one common atom. (URL: [Link])

  • JAK-STAT signaling pathways. Janus kinases (JAK1-3, TYK2) are activated... (URL: [Link])

  • JAK-STAT signaling pathway - Wikipedia. (URL: [Link])

  • Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PubMed. (URL: [Link])

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC. (URL: [Link])

  • Hematopoietic progenitor kinase 1 (HPK1) | BioVendor R&D. (URL: [Link])

  • Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (URL: [Link])

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (URL: [Link])

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

  • In vitro kinase assay | Protocols.io. (URL: [Link])

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (URL: [Link])

  • Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (URL: [Link])

  • In vitro kinase assay - Bio-protocol. (URL: [Link])

  • Exploring the scaffold universe of kinase inhibitors - PubMed. (URL: [Link])

  • Spirocyclic Motifs in Natural Products - PMC - NIH. (URL: [Link])

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (URL: [Link])

  • [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle | Semantic Scholar. (URL: [Link])

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - MDPI. (URL: [Link])

  • Integrating preclinical data into early clinical development. (URL: [Link])

  • The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study | Request PDF. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC - NIH. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])

  • Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC. (URL: [Link])

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors | Request PDF. (URL: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: This guide is intended for researchers, scientists, and drug development professionals. The disposal of any chemical waste must first and foremost comply with the information provided by the manufacturer's Safety Data Sheet (SDS) and all applicable federal, state, and local regulations.[1][2][3] While a specific, comprehensive SDS for 1-Azaspiro[4.4]nonane hydrochloride was not publicly available at the time of this writing, the procedures outlined below are based on established safety protocols for heterocyclic amine hydrochlorides and similar chemical structures.[4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

Introduction: A Proactive Approach to Chemical Waste Management

In the fast-paced environment of research and development, the final step of a chemical's lifecycle—its disposal—is as critical as its synthesis or application. Improper disposal of a compound like 1-Azaspiro[4.4]nonane hydrochloride, a heterocyclic amine salt, not only poses potential risks to personnel and the environment but also represents a breach of regulatory compliance.[6][7] This document provides a procedural framework for the safe handling and disposal of this compound, grounded in the principles of risk assessment, waste minimization, and regulatory adherence. Our objective is to empower laboratory personnel to manage this waste stream confidently and safely, ensuring that robust safety protocols are an integral part of the scientific workflow.

Section 1: Hazard Profile and Risk Assessment

Understanding the potential hazards of 1-Azaspiro[4.4]nonane hydrochloride is the foundational step in developing safe disposal procedures. Based on analogous chemical structures, such as other azoniaspiro compounds and substituted amines, a comprehensive risk assessment must anticipate its likely toxicological and chemical properties.[4][5]

Expected Hazard Classifications:

Amine hydrochlorides are salts that can exhibit irritant and potentially corrosive properties. While specific data is pending, it is prudent to handle 1-Azaspiro[4.4]nonane hydrochloride as a substance with the potential for the following hazards, as classified under the Globally Harmonized System (GHS).[5][8]

Hazard Category GHS Classification Code Potential Hazard Statement Causality and Scientific Insight
Skin Irritation H315Causes skin irritationAmine salts can disrupt the lipid bilayer of the skin, leading to irritation, redness, and dermatitis upon prolonged contact.
Eye Irritation H319Causes serious eye irritationThe compound can directly irritate the mucous membranes of the eyes, potentially causing significant discomfort or damage if not flushed promptly.[4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritationAs a fine powder or aerosol, the compound can irritate the respiratory tract upon inhalation.[5] This is a common characteristic of many nitrogen-containing heterocyclic compounds.
Acute Toxicity (Oral) H302Harmful if swallowedWhile unconfirmed, ingestion could be harmful. This is a standard precautionary assumption for many research chemicals.[9][10]

This risk profile mandates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Section 2: Personal Protective Equipment (PPE) Protocol

Before handling 1-Azaspiro[4.4]nonane hydrochloride in any capacity, from weighing for an experiment to preparing it for waste disposal, the following PPE is mandatory.[11] This protocol is designed to create a barrier between the researcher and the chemical, mitigating the risks identified in Section 1.

Protection Type Specification Justification
Eye Protection Chemical safety goggles or a face shieldProtects against splashes, and if handling powder, airborne particles from entering the eyes.[11]
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[4]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[11]
Respiratory Protection NIOSH-approved respiratorRequired when handling large quantities of powder outside of a fume hood or if the material becomes airborne. Consult your EHS department for proper fit-testing and cartridge selection.[12]

Section 3: Disposal Decision Workflow

The correct disposal path for 1-Azaspiro[4.4]nonane hydrochloride depends on the nature of the waste (e.g., bulk surplus, contaminated materials, or an acute spill). The following workflow provides a logical decision-making process to ensure safety and compliance.

DisposalWorkflow start Waste Generated: 1-Azaspiro[4.4]nonane HCl decision_type Nature of Waste? start->decision_type spill Accidental Spill decision_type->spill Spill bulk Bulk or Contaminated Waste decision_type->bulk Routine Disposal decision_spill_size Spill Size? spill->decision_spill_size protocol_bulk Follow Protocol 4.2: Bulk Waste Packaging bulk->protocol_bulk small_spill Small & Contained (<5g, within fume hood) decision_spill_size->small_spill Small large_spill Large or Uncontained (>5g or outside hood) decision_spill_size->large_spill Large protocol_spill Follow Protocol 4.1: Small Spill Cleanup small_spill->protocol_spill emergency_spill Evacuate Area Notify EHS Immediately Consult SDS large_spill->emergency_spill saa Store in Labeled, Sealed Container in Satellite Accumulation Area (SAA) protocol_bulk->saa pickup Arrange Pickup by Licensed Waste Disposal Service saa->pickup

Caption: Disposal decision workflow for 1-Azaspiro[4.4]nonane HCl.

Section 4: Step-by-Step Disposal Protocols

These protocols provide actionable steps for the most common disposal scenarios in a laboratory setting.

Protocol 4.1: Small Spill Cleanup Procedure (<5g)

This procedure should only be performed for minor spills contained within a chemical fume hood.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[13]

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Containment: If the compound is a solid, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material and spill debris into a designated, chemically compatible waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a damp cloth or sponge. Be mindful not to create an aerosol. Place the cleaning materials into the same waste container.

  • Labeling: Securely close the container and label it as "HAZARDOUS WASTE" with the full chemical name: "1-Azaspiro[4.4]nonane hydrochloride" and an approximate quantity.[1]

  • Final Disposal: Transfer the sealed container to your lab's designated Satellite Accumulation Area for eventual pickup.[6]

Protocol 4.2: Bulk Waste Packaging for Licensed Disposal

This protocol covers surplus chemicals, reaction residues, and heavily contaminated materials. Chemical waste must be disposed of through a licensed waste management company in accordance with all regulations.[4][14]

  • Select Container: Choose a robust, leak-proof container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container is often suitable.[1]

  • Segregate Waste: Do not mix 1-Azaspiro[4.4]nonane hydrochloride waste with other waste streams, especially strong oxidizers or bases, to prevent unintended reactions.[13][15] Waste should be segregated by compatibility.[1]

  • Transfer Waste: Carefully transfer the waste into the container, minimizing dust generation. This should be done in a chemical fume hood.

  • Secure and Label Container:

    • Tightly seal the container lid.[1]

    • Affix a "HAZARDOUS WASTE" label.[1]

    • Clearly write the full chemical name ("1-Azaspiro[4.4]nonane hydrochloride"), the quantity, and the date of accumulation. List any other constituents if it is a mixed waste.[1]

  • Storage: Place the container in your designated Satellite Accumulation Area, ensuring it is away from incompatible materials and in a location with secondary containment.[6]

  • Schedule Pickup: Follow your institution's procedure to request a hazardous waste pickup from your EHS department or their contracted disposal service.[1]

Section 5: Emergency Measures for Accidental Exposure

In the event of accidental exposure, immediate and correct first aid is critical.[16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Conclusion: A Culture of Safety

The responsible disposal of 1-Azaspiro[4.4]nonane hydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By integrating the principles of hazard assessment, proper PPE usage, and adherence to established disposal protocols, research professionals can effectively manage this chemical waste stream. Always remember that these guidelines supplement, but do not replace, the specific mandates of your supplier's SDS and the regulations governing your institution. A proactive and informed approach is the cornerstone of a safe and compliant laboratory environment.

References

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. National Center for Biotechnology Information.
  • Boc Sciences. (n.d.). 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride.
  • MySkinRecipes. (n.d.). 1-Thia-4-azaspiro[4.4]nonane hydrochloride.
  • TCI Chemicals. (2025). Safety Data Sheet: 5-Azoniaspiro[4.4]nonane Chloride.
  • PubChem. (n.d.). 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Flinn Scientific, Inc. (2002). Material Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate.
  • Bayer Environmental Science. (2015). Safety Data Sheet. Greenbook.net.
  • PubChem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Environmental Assessment for Emtricitabine.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Fluorochem Ltd. (2024). Safety Data Sheet: 7-BOC-3-HYDROXY-1-OXA-7-AZASPIRO[4.4]NONANE.
  • Medline. (n.d.). Safety Data Sheet: Azathioprine Sodium for Injection, USP.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
  • U.S. Environmental Protection Agency. (n.d.). 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid--hydrogen bromide (1/1). CompTox Chemicals Dashboard.
  • Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety.
  • The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. Retrieved from [Link]

  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Fisher Scientific. (2016). Safety Data Sheet: Azaperone.
  • Indiana Department of Environmental Management. (n.d.). Managing Waste: Hazardous Waste. IN.gov. Retrieved from [Link]

  • PubChem. (n.d.). Safety and Hazards. National Center for Biotechnology Information.
  • Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. Retrieved from [Link]

  • Kim, S., et al. (2023). Unexpected air pollutants with potential human health hazards: Nitrification inhibitors, biocides, and persistent organic substances. Science of The Total Environment. Retrieved from [Link]

  • Pennsylvania Department of Health. (2025). Environmental Health Information for Health Care Providers.
  • HealthData.gov. (n.d.). Substance 865264: MLS000042431. Retrieved from [Link]

  • Simonis, J. (n.d.). Testimony on Chemical Weapons. Oregon Legislative Information System.
  • Capot Chemical. (2026). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.